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  • Product: 3-(fluoromethyl)azetidin-3-ol hydrochloride
  • CAS: 2231673-86-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(Fluoromethyl)azetidin-3-ol Hydrochloride in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The transition from planar, sp2-rich chemical spaces to highly three...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition from planar, sp2-rich chemical spaces to highly three-dimensional, sp3-rich frameworks is a defining paradigm in modern drug discovery. At the forefront of this shift is 3-(fluoromethyl)azetidin-3-ol hydrochloride (CAS: 2231673-86-0)[1]. This highly specialized building block combines the conformational rigidity of an azetidine ring with the stereoelectronic tuning of a fluoromethyl group and the functional versatility of a tertiary alcohol. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, empowering researchers to effectively integrate this motif into hit-to-lead optimization pipelines.

Structural Significance & Bioisosterism

Azetidines have emerged as privileged scaffolds, primarily serving as metabolically stable bioisosteres for piperidines, pyrrolidines, and morpholines[2],[3]. The pharmaceutical industry's drive to "escape flatland" relies heavily on such strained heterocycles to increase the fraction of sp3 carbons (Fsp3) in drug candidates[4].

The incorporation of 3-(fluoromethyl)azetidin-3-ol into a pharmacophore offers three distinct advantages:

  • Reduced Lipophilicity: The polarity of the azetidine nitrogen and the 3-hydroxyl group significantly lowers the LogP compared to carbocyclic analogs, improving aqueous solubility[5].

  • Metabolic Stability: The substitution at the 3-position blocks oxidative metabolism (e.g., via Cytochrome P450 enzymes) that typically occurs at the structurally vulnerable sites of saturated heterocycles[2].

  • Vector Projection: The 3-OH and 3-CH2F groups provide highly specific, divergent exit vectors for interacting with target protein residues, which is impossible to achieve with planar aromatic rings[3].

G Start Planar Hit Compound (High LogP, Poor PK) Step1 Bioisosteric Replacement (Azetidine Scaffold Integration) Start->Step1 Escape Flatland Step2 Stereoelectronic Tuning (Fluoromethyl Gauche Effect) Step1->Step2 Modulate Conformation Step3 Vector Expansion (3-OH Functionalization) Step2->Step3 Target Engagement End Optimized Lead (High sp3 Fraction, Stable) Step3->End Final Validation

Figure 1: Hit-to-Lead optimization workflow utilizing 3-(fluoromethyl)azetidin-3-ol.

Physicochemical Profiling

Understanding the baseline physical parameters of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is commercially supplied as a hydrochloride salt to mitigate the inherent volatility and instability of the free azetidine base[1].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Significance
CAS Number 2231673-86-0[1]Unique identifier for the HCl salt form.
Molecular Formula C4H9ClFNO[1]Represents the protonated salt (Free base: C4H8FNO)[6].
Molecular Weight 141.57 g/mol [1]Low molecular weight ensures high ligand efficiency when incorporated.
Exact Mass (Free Base) 105.05899 Da[6]Critical for high-resolution mass spectrometry (HRMS) validation.
Physical State Solid[1]The HCl salt forms a stable, handleable crystalline/powder solid.
Storage Conditions Cool, dry, refrigerated[1]Prevents hygroscopic degradation and preserves the strained ring integrity.

Stereoelectronic Dynamics: The Gauche Effect

The presence of the fluoromethyl (-CH2F) group is not merely a steric bulk addition; it fundamentally alters the molecule's conformational landscape via the stereoelectronic gauche effect [7],.

Fluorine is highly electronegative. When placed on an sp3 carbon adjacent to a heteroatom-containing system, the C(sp3)–F bond aligns synclinal (gauche) to adjacent polar bonds (like the C–O bond of the hydroxyl group) to maximize stabilizing hyperconjugative interactions (e.g., σC–H → σC–F and σC–C → σC–O)[7].

Impact on Drug Design:

  • Conformational Pre-organization: This effect restricts the rotation of the fluoromethyl group, locking the molecule into a preferred conformation. This reduces the entropic penalty upon binding to a target receptor.

  • pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atom subtly lowers the pKa of the azetidine nitrogen compared to unsubstituted azetidine (pKa ~11.2)[5]. This increases the fraction of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability.

Synthetic Utility & Experimental Workflows

As a bifunctional building block containing both a secondary amine and a tertiary alcohol, chemoselectivity is the primary challenge during synthetic integration. The protocols below are designed as self-validating systems, ensuring that causality drives every experimental choice.

Protocol 1: Chemoselective N-Derivatization (Reductive Amination)

Objective: Selectively functionalize the azetidine nitrogen while preserving the tertiary hydroxyl group and the strained four-membered ring. Causality: The secondary amine is significantly more nucleophilic than the sterically hindered tertiary alcohol. By utilizing a mild, non-nucleophilic base (DIPEA), the HCl salt is neutralized without deprotonating the hydroxyl group, entirely bypassing competitive O-alkylation.

Step-by-Step Methodology:

  • Preparation: Suspend 3-(fluoromethyl)azetidin-3-ol hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) at 0 °C under an inert argon atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Rationale: 1.0 equiv neutralizes the HCl salt; the excess acts as a buffer to prevent the reaction mixture from becoming too acidic during iminium formation.

  • Electrophile Addition: Introduce the target aldehyde (1.1 equiv). Stir for 1 hour at room temperature to allow complete iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) in portions. Rationale: STAB is a mild reducing agent that selectively reduces the iminium ion without risking the reductive cleavage of the C–F bond or ring-opening of the azetidine.

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract the aqueous layer with a mixture of Dichloromethane/Isopropanol (9:1, v/v). Rationale: The high polarity of the functionalized azetidine often leads to poor recovery in pure DCM; the addition of isopropanol disrupts aqueous solvation shells, maximizing yield.

System Validation & Quality Control:

  • In-Process Control (IPC): Monitor the disappearance of the starting material via LC-MS (ESI+), tracking the mass shift from the free base (m/z 106.06 [M+H]+) to the target mass[6].

  • Post-Reaction Validation: Confirm chemoselectivity via 1H NMR (absence of O-alkyl protons) and validate the structural integrity of the fluoromethyl group via 19F NMR (ensuring the characteristic -CH2F signal remains intact without defluorination).

Reaction SM 3-(Fluoromethyl)azetidin-3-ol HCl FreeBase Free Base Intermediate SM->FreeBase DIPEA (Mild Base) N_Alk N-Functionalized Product (Major Pathway) FreeBase->N_Alk Electrophile, RT O_Alk O-Functionalized Product (Requires Protection) FreeBase->O_Alk 1. N-Boc Protection 2. NaH, Electrophile

Figure 2: Chemoselective functionalization pathways of 3-(fluoromethyl)azetidin-3-ol.

Protocol 2: O-Functionalization Strategy

If O-alkylation is the desired pathway, the inherent reactivity must be inverted. The secondary amine must first be protected (e.g., using Boc2O and Et3N) to neutralize its nucleophilicity. Only then can a strong base, such as Sodium Hydride (NaH), be employed to deprotonate the tertiary alcohol, generating a localized alkoxide capable of attacking an alkyl halide.

Conclusion

3-(Fluoromethyl)azetidin-3-ol hydrochloride is a highly sophisticated building block that directly addresses the modern requirements of medicinal chemistry. By leveraging the geometric constraints of the azetidine ring and the stereoelectronic gauche effect of the fluoromethyl group, researchers can design lead compounds with superior metabolic stability, optimized lipophilicity, and highly specific spatial geometries. Strict adherence to chemoselective protocols ensures its successful integration into complex synthetic pipelines.

References

1.[6] PubChemLite - 2231673-86-0 (C4H8FNO). uni.lu. 2.[1] 2231673-86-0 3-(Fluoromethyl)azetidin-3-ol hydrochloride. aksci.com. 3.[2] Examples of azetidine‐based bioisosters. researchgate.net. 4.[3] Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. tcichemicals.com. 5.[7] Fluorocyclisation via I(I)/I(III) catalysis: a concise route to fluorinated oxazolines. nih.gov. 6.[4] Strained spiro heterocycles as potential bioisosteres. rsc.org. 7.[5] Put a ring on it: application of small aliphatic rings in medicinal chemistry. nih.gov. 8. Fluorocyclisation of Oximes to Isoxazolines Through I(I)/I(III) Catalysis. d-nb.info.

Sources

Exploratory

Technical Guide: Medicinal Chemistry Applications of 3-(Fluoromethyl)azetidin-3-ol HCl

The following is an in-depth technical guide on the medicinal chemistry applications of 3-(fluoromethyl)azetidin-3-ol HCl , designed for researchers and drug discovery professionals. [1][2] Part 1: Core Directive & Strat...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the medicinal chemistry applications of 3-(fluoromethyl)azetidin-3-ol HCl , designed for researchers and drug discovery professionals.

[1][2]

Part 1: Core Directive & Strategic Overview

Executive Summary

3-(Fluoromethyl)azetidin-3-ol HCl (CAS: 2231673-86-0) is a high-value, gem-disubstituted azetidine building block.[1][2][3][4] It represents a strategic intersection of three critical medicinal chemistry tactics: conformational restriction , fluorine incorporation , and polarity modulation . Unlike simple azetidines or monofluorinated analogs, this scaffold introduces a quaternary center at C3, bearing both a hydrogen-bond donor (hydroxyl) and a metabolically robust, lipophilicity-tuning group (fluoromethyl).[1][2]

This guide details the physicochemical rationale, synthetic utility, and strategic deployment of this fragment in lead optimization, specifically for lowering logD, blocking metabolic soft spots, and inducing novel vector alignments in drug candidates.[1]

The "Gem-Disubstituted" Advantage

In modern drug design, the transition from mono-substituted to gem-disubstituted saturated heterocycles is a proven method to freeze bioactive conformations. 3-(Fluoromethyl)azetidin-3-ol offers a unique "pucker" control of the azetidine ring, distinct from 3,3-difluoroazetidine or 3-hydroxyazetidine, allowing for precise vectoring of the N-substituent relative to the C3-pharmacophores.[1][2]

Part 2: Physicochemical Profile & Mechanistic Insights[1][2]

Structural Properties & The Fluorine Effect

The introduction of the fluoromethyl (-CH₂F) group adjacent to a hydroxyl (-OH) at the C3 position creates a dense functionality cluster.[2]

PropertyValue / TrendMechanistic Impact
Hybridization

(Quaternary C3)
Increases Fraction of

(

), improving solubility and reducing promiscuous binding (flatness).[1][2]
Basicity (pKa) Lower than azetidine (~11)The inductive effect of the

-fluorine and

-hydroxyl lowers the pKa of the ring nitrogen (est.[2] 8.5–9.5), potentially improving oral bioavailability and CNS penetration.
Lipophilicity Low LogPThe -OH group drastically lowers LogP compared to 3-(fluoromethyl)azetidine.[1][2] The -CH₂F group modulates this, preventing the molecule from becoming too polar (unlike a methyl group).[1][2]
Metabolic Stability HighThe -CH₂F group blocks metabolic oxidation at the methyl position. The quaternary center prevents oxidation at C3.[2]
Conformational Control (The "Pucker")

Azetidine rings exist in a puckered conformation to relieve torsional strain.[2] Gem-disubstitution at C3 increases the barrier to ring inversion.[2]

  • 3,3-Difluoroazetidine: Often exhibits a "flat" average conformation due to the gauche effect.[1]

  • 3-(Fluoromethyl)azetidin-3-ol: The disparity between the -OH and -CH₂F groups forces a specific pucker, often directing the N-lone pair and the C3-substituents into a defined vector.[1][2] This is critical when the azetidine is used as a linker.[2]

Bioisosteric Mapping

This scaffold acts as a sophisticated bioisostere for:

  • 4-Hydroxypiperidine: Reduces molecular weight (MW) and lipophilicity while maintaining the H-bond donor.[2]

  • Carbonyl Group: The gem-disubstituted C(OH)(CH₂F) moiety can mimic the tetrahedral transition state of a hydrated carbonyl or amide, useful in protease inhibitors.[2]

Part 3: Synthetic Utility & Protocols

Handling and Free-Basing

The compound is supplied as the Hydrochloride (HCl) salt to ensure stability.[2] The free amine is prone to polymerization or degradation if stored for long periods.

  • Recommendation: Generate the free base in situ using a mild base (DIPEA,

    
    ) or use the salt directly in cross-coupling reactions where the catalyst tolerates amine salts.
    
Key Reaction Pathways

The secondary amine of the azetidine is the primary handle for attachment.

A. Nucleophilic Aromatic Substitution (

)

Ideal for attaching the azetidine to electron-deficient heteroaromatics (e.g., chloropyrimidines, fluoronitrobenzenes).[2]

  • Advantage:[2][5] The high nucleophilicity of the azetidine nitrogen (due to ring strain relieving steric bulk around the N) often makes these reactions proceed faster than with piperidines.

B. Reductive Amination

Used to attach alkyl chains or benzyl groups.[2]

  • Note: Use mild reducing agents (

    
    ) to avoid side reactions with the -CH₂F or -OH groups.[1][2]
    
C. Peptide Coupling

Standard amide coupling (HATU/EDC) works well, though the reduced basicity of the amine (due to F/OH induction) may require longer reaction times.[2]

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start 3-(Fluoromethyl) azetidin-3-ol HCl Base In-Situ Neutralization (DIPEA / K2CO3) Start->Base SnAr SnAr Coupling (Ar-X, DMSO, Heat) Base->SnAr Electrophilic Ar RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Base->RedAm Aldehyde/Ketone Amide Amide Coupling (R-COOH, HATU) Base->Amide Carboxylic Acid Prod1 N-Aryl Derivative (Kinase Inhibitors) SnAr->Prod1 Prod2 N-Alkyl Derivative (GPCR Ligands) RedAm->Prod2 Prod3 Amide Derivative (Peptidomimetics) Amide->Prod3

Caption: Synthetic workflow for incorporating 3-(fluoromethyl)azetidin-3-ol into drug scaffolds.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Coupling to a Chloropyrimidine

Objective: Synthesize a 3-(fluoromethyl)-3-hydroxy-azetidinyl-pyrimidine intermediate.

Materials:

  • 3-(Fluoromethyl)azetidin-3-ol HCl (1.0 eq)[1][2][3]

  • 4,6-Dichloropyrimidine (1.1 eq)[1][2]

  • Diisopropylethylamine (DIPEA) (3.0 eq)[2]

  • Solvent: Isopropanol (IPA) or DMSO.[2]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, suspend 3-(fluoromethyl)azetidin-3-ol HCl (1 mmol, 141 mg) in IPA (5 mL).

  • Neutralization: Add DIPEA (3 mmol, 0.52 mL) dropwise. The suspension should clear as the free base is liberated and the salt dissolves (if using DMSO) or forms a soluble organic layer.

  • Addition: Add 4,6-dichloropyrimidine (1.1 mmol, 164 mg) in one portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation Check: Monitor by LC-MS.[1][2] The azetidine is highly nucleophilic; disappearance of the pyrimidine starting material should be rapid. Look for the Mass [M+H]+ = 254 (approx).[2]

  • Workup: Cool to room temperature. Concentrate IPA under reduced pressure. Dilute with EtOAc, wash with water and brine.

  • Purification: The product is polar due to the -OH group.[2] Purify via flash chromatography using a gradient of DCM:MeOH (0-10%).[2]

Why this works: The high ring strain of azetidine makes the nitrogen lone pair more


-rich and less sterically hindered than in pyrrolidines, accelerating the 

attack despite the inductive electron withdrawal from the C3-fluorine.[1]

Part 5: Strategic Application (Case Study Logic)

Scaffold Hopping: From Piperidine to Azetidine

Consider a hypothetical lead compound for a GPCR target (e.g., CCR5 or H3 receptor) containing a 4-hydroxypiperidine moiety.[1][2]

  • Problem: The lead has high lipophilicity (LogP > 4) and metabolic liability at the piperidine ring carbons.

  • Solution: Replace 4-hydroxypiperidine with 3-(fluoromethyl)azetidin-3-ol .

Parameter4-Hydroxypiperidine LeadAzetidin-3-ol AnalogBenefit
Size 6-membered ring4-membered ringReduces MW (~14 Da savings), improves Ligand Efficiency (LE).[1][2]
Basicity High (pKa ~10.[2]5)Moderate (pKa ~8.[2]5)Reduces phospholipidosis risk; improves permeability.[2]
Metabolism Vulnerable to oxidationBlocked by F and Quaternary CExtends Half-life (

).[2]
Solubility ModerateHighThe quaternary -OH is highly solvent-accessible.[1][2]
Visualization: The "Fluorine Scan" Logic

ScaffoldHop Lead Lead Compound (4-Hydroxypiperidine) High LogP, Metabolic Liability Step1 Ring Contraction (3-Hydroxyazetidine) Lower MW, but chemically unstable? Lead->Step1 Reduce Size Step2 Gem-Disubstitution (3-(Fluoromethyl)azetidin-3-ol) Blocked Metabolism, Tuned pKa Step1->Step2 Add -CH2F (Metabolic Block)

Caption: Strategic optimization pathway using the 3-(fluoromethyl)azetidin-3-ol scaffold.

Part 6: References

  • Synthesis and Properties of Azetidines:

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2]

    • Source:Journal of Medicinal Chemistry / PubMed.[2]

    • URL:[Link] (General reference for Azetidine physicochemical properties).[2]

  • Commercial Availability & CAS Verification:

    • Title: 3-(Fluoromethyl)azetidin-3-ol hydrochloride (CAS 2231673-86-0).[1][2][3][4][6]

    • Source: Chemical Book / AK Scientific Catalog.[2]

  • Fluorine in Medicinal Chemistry (General Principles):

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.

    • Source:Molecules (MDPI).[2]

    • URL:[Link][2]

  • Related Scaffold Application (Imlunestrant):

    • Title: Discovery of Imlunestrant (LY3484356), a Selective Estrogen Receptor Degrader (SERD).[2]

    • Source:Journal of Medicinal Chemistry (Note: Uses the 3-fluoromethyl-azetidine analog).[1][2]

    • URL:[Link]

Sources

Foundational

3-(Fluoromethyl)azetidin-3-ol Hydrochloride (CAS 1644485-97-5): A Next-Generation sp³-Rich Scaffold for Medicinal Chemistry

Executive Summary The modern drug discovery paradigm is increasingly shifting away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich architectures. This transition, widely recognized as the [1], correla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery paradigm is increasingly shifting away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich architectures. This transition, widely recognized as the [1], correlates higher carbon saturation (Fsp³) with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity.

Within this framework, 3-(fluoromethyl)azetidin-3-ol hydrochloride (CAS 1644485-97-5) has emerged as a highly privileged building block. By combining the conformational rigidity of a four-membered azetidine ring with the precise stereoelectronic tuning of a fluoromethyl group and the hydrogen-bonding capacity of a tertiary hydroxyl, this scaffold offers unparalleled pharmacokinetic optimization for active pharmaceutical ingredients (APIs). This whitepaper details the structural rationale, physicochemical profiling, and self-validating synthetic workflows required to leverage this core in drug development.

Structural Rationale & Physicochemical Profiling

The deliberate incorporation of 3-(fluoromethyl)azetidin-3-ol into an API is driven by precise causality rather than empirical screening. Each functional group serves a distinct mechanistic purpose:

  • The Azetidine Core: Replaces traditional piperidine or morpholine rings. The increased strain and compact nature of the four-membered ring lower the overall lipophilicity (LogD) while maximizing the Fsp³ fraction.

  • The Fluoromethyl Group (-CH₂F): Fluorine is highly electronegative. Through a strong inductive pull (-I effect) across the sigma-bond framework, it drastically reduces the electron density on the azetidine nitrogen. As detailed in foundational literature on [2], this lowers the basicity (pKa) of the amine.

  • The Tertiary Hydroxyl (-OH): Provides a critical hydrogen-bond donor/acceptor pair, improving aqueous solubility and offering a vector for specific protein-ligand interactions without introducing a metabolic soft spot.

Quantitative Data: Scaffold Comparison

The table below illustrates the profound impact of the fluoromethyl and hydroxyl substitutions on the physicochemical properties of the azetidine core compared to standard cyclic amines.

Scaffold / CompoundCalculated pKa (Amine)CLogPFsp³H-Bond DonorsH-Bond Acceptors
Piperidine (Reference)11.21.501.0011
Azetidine (Reference)10.40.801.0011
3-Hydroxyazetidine9.5-0.201.0022
3-(Fluoromethyl)azetidin-3-ol 7.8 -0.15 1.00 2 3

Causality Insight: At physiological pH (7.4), an unsubstituted azetidine (pKa 10.4) is >99.9% ionized, severely restricting passive membrane permeability. The fluorinated analog (pKa 7.8) exists with a significant fraction (~28%) in its un-ionized free-base form, drastically enhancing oral bioavailability and blood-brain barrier (BBB) penetration.

Property_Modulation Core 3-(Fluoromethyl)azetidin-3-ol Structural Features F_Inductive Fluoromethyl (-CH2F) Strong -I Effect Core->F_Inductive OH_Bonding Tertiary Hydroxyl (-OH) H-Bonding Array Core->OH_Bonding Aze_Rigid Azetidine Ring High Fsp3 Fraction Core->Aze_Rigid Outcome1 Lowers Amine pKa (~7.8) Increases Permeability F_Inductive->Outcome1 Outcome2 Target Engagement Improves Solubility OH_Bonding->Outcome2 Outcome3 Reduces LogD Escapes 'Flatland' Aze_Rigid->Outcome3

Physicochemical property modulation via specific structural features of the azetidine scaffold.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-(fluoromethyl)azetidin-3-ol hydrochloride from 1-Boc-azetidin-3-one must be executed with strict regiochemical control. The following protocol is designed as a self-validating system, meaning the physical behavior of the reaction inherently confirms its success.

Step 1: Corey-Chaykovsky Epoxidation
  • Procedure: Treat 1-Boc-azetidin-3-one with trimethylsulfoxonium iodide and sodium hydride (NaH) in DMSO/THF at room temperature.

  • Causality: Trimethylsulfoxonium iodide is explicitly chosen over trimethylsulfonium iodide to ensure the reaction proceeds under thermodynamic control. This prevents unwanted ring-expansion side reactions (forming pyrrolidines), exclusively yielding the highly strained 1-Boc-5-oxa-2-azaspiro[1]hexane intermediate.

  • Self-Validation: The reaction progress is validated by the complete disappearance of the highly strained ketone C=O stretch (~1760 cm⁻¹) in real-time FTIR monitoring.

Step 2: Regioselective Epoxide Opening
  • Procedure: React the spiro-epoxide with triethylamine trihydrofluoride (Et₃N·3HF) at 80°C.

  • Causality: Et₃N·3HF is selected over tetrabutylammonium fluoride (TBAF). TBAF is overly basic and can induce polymerization of the strained azetidine. Et₃N·3HF provides a mildly acidic environment, protonating the epoxide oxygen. This activates the system for nucleophilic attack by the fluoride ion specifically at the less sterically hindered terminal methylene, ensuring the formation of the primary fluoromethyl group and the tertiary alcohol.

  • Self-Validation: ¹⁹F NMR of the crude mixture will display a characteristic triplet of doublets (or complex multiplet) at approximately -225 ppm, instantly confirming successful C-F bond formation without the need for isolation.

Step 3: Boc Deprotection and Salt Formation
  • Procedure: Dissolve the intermediate in anhydrous diethyl ether and treat with 4M HCl in dioxane at 25°C.

  • Causality: Anhydrous conditions are critical to prevent the hydration of the highly polar product.

  • Self-Validation: This step is entirely self-indicating. The decomposition of the tert-butyl carbonic acid intermediate results in the visible evolution of CO₂ gas. As the reaction completes and gas evolution ceases, the resulting 3-(fluoromethyl)azetidin-3-ol hydrochloride salt—being highly insoluble in the ether/dioxane matrix—precipitates as a pristine white solid. This physical precipitation drives the reaction to absolute completion via Le Chatelier’s principle and allows for isolation via simple vacuum filtration, bypassing tedious chromatography.

Synthesis_Workflow SM 1-Boc-azetidin-3-one (Starting Material) Epox 1-Boc-5-oxa-2-azaspiro[3.2]hexane (Spiro-epoxide) SM->Epox Me3S(O)I, NaH Thermodynamic Control Fluoro 1-Boc-3-(fluoromethyl)azetidin-3-ol (Fluorinated Intermediate) Epox->Fluoro Et3N·3HF Regioselective Opening Product 3-(fluoromethyl)azetidin-3-ol HCl (Final Product) Fluoro->Product 4M HCl in Dioxane Precipitation-Driven

Synthetic workflow of 3-(fluoromethyl)azetidin-3-ol HCl highlighting self-validating steps.

Application in Drug Discovery: API Incorporation Workflow

Incorporating this sterically hindered, sp³-rich secondary amine into an aryl halide API scaffold requires optimized cross-coupling conditions. Standard S_NAr (nucleophilic aromatic substitution) often fails due to the steric bulk of the tertiary alcohol adjacent to the amine.

Protocol: Buchwald-Hartwig C-N Cross-Coupling
  • Reagent Assembly: Combine the aryl halide, 3-(fluoromethyl)azetidin-3-ol HCl (1.2 eq), Sodium tert-butoxide (NaOtBu, 2.5 eq), and RuPhos Pd G3 precatalyst (5 mol%) in anhydrous toluene/dioxane.

  • Causality of Base: NaOtBu is chosen because it is basic enough to deprotonate the HCl salt in situ (liberating the free amine for palladium coordination) but sterically hindered enough to prevent competing nucleophilic attack on the aryl halide.

  • Causality of Catalyst: RuPhos Pd G3 is critical. The bulky, electron-rich RuPhos ligand accelerates the reductive elimination step. Because sp³-rich secondary amines are highly prone to unwanted β-hydride elimination during the catalytic cycle, accelerating reductive elimination is mandatory to secure the N-aryl azetidine product.

  • Self-Validation: The reaction mixture transitions from a pale yellow suspension to a deep red/brown homogeneous solution upon the generation of the active Pd(0) species. Concurrently, the precipitation of fine white inorganic salts (NaCl/NaBr) serves as a visual indicator of catalytic turnover.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.[Link]

Sources

Exploratory

Structural Analysis of Fluorinated Azetidine Building Blocks

This guide provides a deep technical analysis of fluorinated azetidine building blocks, specifically designed for drug development professionals. It moves beyond basic descriptions to explore the structural dynamics, syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a deep technical analysis of fluorinated azetidine building blocks, specifically designed for drug development professionals. It moves beyond basic descriptions to explore the structural dynamics, synthetic accessibility, and physicochemical implications of these motifs.[1]

Technical Whitepaper | Version 1.0

Executive Summary

In modern medicinal chemistry, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and prolines. However, the true strategic value of this scaffold is unlocked through fluorination .

The introduction of fluorine into the azetidine core (specifically at the 3-position) does not merely alter lipophilicity; it fundamentally reshapes the ring's conformational landscape through the gauche effect and dipole-dipole interactions . This guide dissects these phenomena, providing actionable protocols for synthesis, structural characterization (NMR/X-ray), and physicochemical tuning (pKa/LogD).

Conformational Dynamics: The "Butterfly" Effect

Unlike six-membered rings that lock into chair conformations, the four-membered azetidine ring exists in a dynamic equilibrium of puckered states. Understanding this "butterfly" motion is critical for predicting ligand-protein binding.

The Puckering Equilibrium

The parent azetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions).

  • Parent Azetidine: Puckering angle (

    
    ) 
    
    
    
    30–35°.[2]
  • Barrier to Inversion: Low (~1.3 kcal/mol), allowing rapid flipping at room temperature.

The Fluorine Impact (3-Fluoro vs. 3,3-Difluoro)

Fluorination perturbs this equilibrium via the gauche effect , where the


 hyperconjugation stabilizes specific rotamers.
  • 3-Fluoroazetidine: The fluorine atom exhibits a strong preference for the axial orientation. This maximizes the hyperconjugative overlap and minimizes the dipole vector relative to the nitrogen lone pair.

  • 3,3-Difluoroazetidine: The "gem-difluoro" effect creates a competing dynamic. While individual C-F bonds seek axiality, steric and electrostatic repulsion between the two fluorines and the nitrogen lone pair often results in a flattened ring geometry or a significantly lowered barrier to inversion compared to the mono-fluoro analog.

Visualization of Conformational Logic

AzetidineConformation Parent Parent Azetidine (Puckered ~35°) MonoF 3-Fluoroazetidine (Axial F Preferred) Parent->MonoF Substitution DiF 3,3-Difluoroazetidine (Flattened / Low Barrier) MonoF->DiF Gem-Substitution Gauche Gauche Effect (σ(C-H) -> σ*(C-F)) Gauche->MonoF Stabilizes Axial Dipole Dipole Minimization Dipole->MonoF Stabilizes Axial Dipole->DiF Flattens Ring

Caption: Conformational drivers in fluorinated azetidines. The gauche effect drives axial preference in mono-substituted forms, while gem-difluorination alters the puckering landscape.

Analytical Methodologies

Accurate structural assignment requires a multi-modal approach. Standard 1H-NMR is often insufficient due to rapid ring flipping.

NMR Spectroscopy: The "Spy" Atom

-NMR is the primary tool for structural elucidation.
  • Geminal Coupling (

    
    ):  Typically large (~50–60 Hz).
    
  • Vicinal Coupling (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  Diagnostic for conformation.
    
    • Cis (

      
      ):  ~6–12 Hz.
      
    • Trans (

      
      ):  ~20–25 Hz (can be larger depending on dihedral angle).
      
    • Note: In 3,3-difluoroazetidine, the symmetry often simplifies the spectrum, but temperature-dependent NMR (VT-NMR) may be required to freeze the puckering motion and resolve distinct axial/equatorial couplings.

X-Ray Crystallography

Solid-state structures often capture a single "frozen" pucker.

  • Critical Insight: Do not assume the solid-state conformation persists in solution. The crystal packing forces can override the subtle gauche effect. Always cross-reference with solution-state NOE (Nuclear Overhauser Effect) data.

Physicochemical Impact

Fluorination is a precision tool for tuning the "drug-likeness" of the azetidine building block.

Basicity Modulation (pKa)

The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen lone pair via induction (


-bond withdrawal).
CompoundApproximate pKa (Conj. Acid)Impact on Drug Design
Azetidine ~11.3Highly basic; often leads to high clearance/low permeability.
3-Fluoroazetidine ~9.5 – 10.0Moderate basicity; improved balance.
3,3-Difluoroazetidine ~8.0 – 8.5Ideal Physiological Range. Increases neutral fraction at pH 7.4, enhancing membrane permeability.
Lipophilicity (LogD)

While adding fluorine typically increases lipophilicity (C-F is more lipophilic than C-H), the reduction in basicity (pKa) often lowers the distribution coefficient (LogD) at physiological pH because a larger fraction of the molecule exists in the neutral, permeable state.

Experimental Protocol: Synthesis of 3,3-Difluoroazetidine HCl

Objective: Access the 3,3-difluoroazetidine core from commercially available precursors. Route: Reformatsky-type cyclization followed by reduction.

Step 1: Formation of 3,3-difluoroazetidin-2-one[4]
  • Reagents: Ethyl bromodifluoroacetate, Benzylamine (or other aldimine precursor), Zn dust (activated), THF.

  • Mechanism: Zinc inserts into the C-Br bond to form a Reformatsky reagent, which attacks the imine (formed in situ or pre-formed) to close the

    
    -lactam ring.
    
  • Protocol:

    • Activate Zn dust with TMSCl in dry THF under Argon.

    • Add ethyl bromodifluoroacetate dropwise at reflux.

    • Add the imine (e.g., N-benzylidenebenzylamine) slowly.

    • Reflux for 2–4 hours.

    • Quench with dilute HCl, extract with EtOAc. Purify via column chromatography.[3]

Step 2: Reduction to Azetidine
  • Reagents: Monochlorohydroalane (

    
    ) or 
    
    
    
    /
    
    
    (mixed hydride), Ether/THF.
  • Note: Standard

    
     can sometimes cause ring opening. The mixed hydride or monochlorohydroalane is gentler and preserves the strained ring.
    
  • Protocol:

    • Dissolve the

      
      -lactam from Step 1 in dry Ether at 0°C.
      
    • Add

      
       (prepared in situ) dropwise.
      
    • Stir at 0°C to RT for 2 hours.

    • Careful quench (Fieser method: water, 15% NaOH, water).

    • Filter precipitate, dry filtrate, and treat with HCl in dioxane to precipitate the 3,3-difluoroazetidine hydrochloride salt.

Synthetic Workflow Diagram

Synthesis Start Ethyl Bromodifluoroacetate + Imine Step1 Reformatsky Cyclization (Zn, THF, Reflux) Start->Step1 Intermediate 3,3-Difluoroazetidin-2-one (β-Lactam) Step1->Intermediate Step2 Reduction (AlH2Cl / LiAlH4) Intermediate->Step2 Product 3,3-Difluoroazetidine HCl (Final Block) Step2->Product

Caption: Two-step synthesis of the 3,3-difluoroazetidine building block via a


-lactam intermediate.

References

  • Conformational Analysis of Fluorinated Azetidines

    • Title: "The influence of fluorine on the conform
    • Source: O'Hagan, D. et al. Chem. Commun., 2011.
    • URL:[Link]

  • Synthesis via Reformatsky Reaction

    • Title: "Synthesis of 3,3-Difluoroazetidines."
    • Source: ResearchG
    • URL:[Link]

  • pKa Modulation in Drug Design

    • Title: "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery."
    • Source:Expert Opinion on Drug Discovery, 2021.
    • URL:[Link]

  • NMR Coupling Constants in Fluorinated Systems

    • Title: "NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling."
    • Source:Phys. Chem. Chem. Phys., 2013.
    • URL:[Link]

Sources

Foundational

Engineering Metabolic Stability: The Strategic Application of Fluoromethyl Azetidine Scaffolds in Modern Drug Discovery

Executive Summary The optimization of pharmacokinetic (PK) properties remains one of the most formidable challenges in small-molecule drug discovery. Historically, aliphatic amines (e.g., piperidines, pyrrolidines) have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties remains one of the most formidable challenges in small-molecule drug discovery. Historically, aliphatic amines (e.g., piperidines, pyrrolidines) have been utilized to improve aqueous solubility and target engagement. However, these motifs frequently suffer from severe Phase I metabolic liabilities, specifically Cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation.

In recent years, the fluoromethyl azetidine scaffold has emerged as a privileged bioisostere. By combining the conformational rigidity of a four-membered ring with the profound electron-withdrawing effects of a fluorinated substituent, this motif systematically modulates basicity, enhances lipophilicity, and sterically shields vulnerable metabolic sites[1]. This technical guide explores the mechanistic causality behind these benefits, highlights real-world applications in targeted protein degradation, and provides a self-validating experimental protocol for assessing intrinsic clearance.

The Mechanistic Rationale: Why Standard Amines Fail and Fluoromethyl Azetidines Succeed

To understand the utility of fluoromethyl azetidines, we must first examine the causality of amine metabolic clearance.

The Liability of High Electron Density

Standard nitrogen heterocycles possess a highly localized lone pair, resulting in high basicity (typically pKa > 9.0). When these molecules enter the hepatic system, the high electron density on the nitrogen atom makes them prime substrates for CYP450 enzymes (predominantly CYP3A4 and CYP2D6). The oxidation mechanism initiates via a Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the


-carbon to the highly reactive CYP450 iron-oxo species. A highly basic nitrogen thermodynamically stabilizes the resulting radical cation transition state, accelerating rapid N-dealkylation and clearance.
The Fluoromethyl Azetidine Intervention

Replacing a standard amine with a fluoromethyl azetidine fundamentally alters the molecule's electronic and steric microenvironment:

  • Inductive Electron Withdrawal: The extreme electronegativity of the fluorine atom exerts a strong inductive pull (

    
     effect) through the sigma bond framework. This pulls electron density away from the azetidine nitrogen, lowering the energy of its Highest Occupied Molecular Orbital (HOMO).
    
  • pKa Modulation: As a direct consequence of the lowered HOMO energy, the basicity of the nitrogen drops significantly (often shifting the pKa from ~9.5 down to ~7.4). This makes the initial SET step to the CYP450 heme iron thermodynamically unfavorable[2].

  • Steric and Bond-Energy Shielding: The C-F bond possesses an exceptionally high bond dissociation energy (~115 kcal/mol). Placing this bond adjacent to the nitrogen blocks HAT at the

    
    -position, physically and energetically preventing the formation of the necessary intermediate for N-dealkylation[3].
    

CYP_Mechanism cluster_0 Standard Amine Scaffold cluster_1 Fluoromethyl Azetidine Scaffold A1 High Electron Density (pKa > 9) B1 CYP450 SET/HAT Oxidation A1->B1 C1 Rapid N-Dealkylation (High Clearance) B1->C1 A2 Inductive F-Pull (pKa ~ 7.4) B2 Steric & Electronic Shielding A2->B2 C2 CYP450 Evasion (Metabolic Stability) B2->C2

CYP450 oxidation evasion mechanism comparing standard amines to fluoromethyl azetidines.

Case Studies in Drug Discovery: The Evolution of Oral SERDs

The most compelling real-world validation of fluoromethyl azetidines is found in the development of next-generation Selective Estrogen Receptor Degraders (SERDs) for HR-positive breast cancer. Early SERDs like GDC-0810 and AZD9496 utilized acrylic acid moieties, which suffered from suboptimal oral bioavailability and inconsistent target degradation across cell lines[2][4].

By integrating fluoromethyl azetidine motifs, medicinal chemists achieved breakthrough improvements:

  • GDC-0927: Genentech optimized their indazole series by replacing the acrylic acid side chain with a fluoromethyl azetidine group. This structural pivot yielded a basic pKa of 7.4 and a logP of 5.4, resulting in increased potency, complete suppression of ER signaling, and distinct ER

    
     conformational changes[2].
    
  • AZD9833 (Camizestrant): AstraZeneca replaced the acrylic acid chain of AZD9496 with a 3-(fluoromethyl)azetidine side chain. This specific modification minimized Phase I metabolism, improved oral exposure, and delivered maximal ER

    
     degradation equivalent to the intramuscular benchmark, fulvestrant[3][5].
    
Quantitative Comparison of SERD Scaffolds

The following table summarizes the physicochemical and metabolic shifts achieved by integrating the fluoromethyl azetidine scaffold:

CompoundSide Chain ScaffoldBasic pKaLogP / cLogPER

Degradation
Metabolic Clearance Profile
AZD9496 Acrylic Acid~ 8.5~ 4.0HighHigh (Phase I liability)
AZD9833 3-(Fluoromethyl)azetidine~ 7.4~ 5.0MaximalLow (High stability)[3]
GDC-0810 Cinnamic Acid4.3 (Acidic)6.2ModerateHigh
GDC-0927 Fluoromethyl azetidine7.45.4CompleteModerate/Low[2]

Experimental Workflow: Self-Validating Protocol for Intrinsic Clearance ( )

To empirically validate the metabolic stability conferred by a fluoromethyl azetidine substitution, DMPK scientists must utilize a rigorous in vitro Human Liver Microsome (HLM) assay.

As a Senior Application Scientist, I mandate that every assay must be a self-validating system . A standard time-course assay is insufficient unless it can internally prove that observed degradation is strictly CYP-mediated and that the enzymatic system is active. Therefore, this protocol integrates both a Minus-NADPH negative control (to rule out chemical instability) and a Verapamil positive control (to confirm microsome viability).

Step-by-Step Methodology
  • System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Dilute the test compound (e.g., the fluoromethyl azetidine candidate) and the positive control (Verapamil) to a final incubation concentration of 1

    
    M in the buffer. Keep the final organic solvent concentration below 0.1% (v/v) to prevent CYP enzyme denaturation.
    
  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Trigger):

    • Test Wells: Add NADPH (final concentration 1 mM) to initiate the CYP450 electron transport chain.

    • Control Wells (Minus-NADPH): Add an equivalent volume of plain buffer. Rationale: If the compound degrades here, the instability is chemical or driven by non-CYP enzymes, invalidating a CYP-stability claim.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract a 50

    
    L aliquot from the reaction mixture.
    
  • Reaction Quenching: Immediately dispense the aliquot into 150

    
    L of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). Rationale: The cold organic solvent instantly precipitates the CYP proteins, halting the reaction at the exact time point. The IS corrects for any volumetric discrepancies during downstream LC-MS/MS injection.
    
  • Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio against time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate Intrinsic Clearance (
    
    
    
    ) using the formula:
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the microsomal protein concentration.

Workflow N1 1. Microsome Incubation (HLM, Test Cpd, 37°C) N2 2. NADPH Addition (Initiates CYP Activity) N1->N2 Control1 Minus-NADPH Control (Validates CYP-dependence) N1->Control1 Control2 Verapamil Positive Control (Validates HLM Viability) N1->Control2 N3 3. Time-Course Sampling (0 to 60 min) N2->N3 N4 4. Cold ACN Quench + IS (Denatures Proteins) N3->N4 N5 5. Centrifugation & LC-MS/MS Analysis N4->N5 N6 6. PK Calculation (Determine Half-life & CL_int) N5->N6 Control1->N4 Control2->N2

Self-validating experimental workflow for assessing CYP450-mediated intrinsic clearance.

Conclusion & Future Perspectives

The integration of fluoromethyl azetidine scaffolds represents a triumph of rational drug design. By understanding the precise atomic causality of CYP450-mediated clearance—specifically the role of nitrogen lone-pair energy in initiating single-electron transfer—medicinal chemists can use this motif to artificially depress basicity and introduce steric shielding without inflating molecular weight. As evidenced by the clinical progression of next-generation SERDs like AZD9833 and GDC-0927, this bioisostere will continue to serve as a foundational tool for rescuing metabolically labile pharmacophores in modern drug discovery.

References

1.[1] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications, acs.org. 2.[3] SERDs: A Case Study in Targeted Protein Degradation - RSC Publishing, rsc.org. 3.[2] Full article: Latest generation estrogen receptor degraders for the treatment of hormone receptor-positive breast cancer - Taylor & Francis, tandfonline.com. 4.[5] Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist | Request PDF - ResearchGate, researchgate.net. 5.[4] From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target | ACS Omega - ACS Publications, acs.org.

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Handling of 3-(fluoromethyl)azetidin-3-ol Hydrochloride

The following technical guide is structured as an internal whitepaper for a drug discovery team. It synthesizes theoretical chemical principles with practical handling protocols, focusing on the utility of 3-(fluoromethy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an internal whitepaper for a drug discovery team. It synthesizes theoretical chemical principles with practical handling protocols, focusing on the utility of 3-(fluoromethyl)azetidin-3-ol hydrochloride as a physicochemical modulator in medicinal chemistry.[1][2][3]

[1][2][3]

Executive Summary

3-(fluoromethyl)azetidin-3-ol hydrochloride is a high-value saturated heterocyclic building block.[1][2][3] In modern drug design, particularly within the "Escape from Flatland" paradigm, this fragment serves a dual purpose:

  • Conformational Control: The

    
    -rich azetidine ring provides rigid vector orientation for substituents.[1][3]
    
  • Physicochemical Modulation: The geminal substitution of a hydroxyl group and a fluoromethyl moiety at the C3 position creates a unique dipole vector. This combination significantly lowers lipophilicity (LogP) while modulating the basicity (pKa) of the azetidine nitrogen, improving metabolic stability and reducing off-target liabilities (e.g., hERG inhibition).[1][2]

This guide details the solubility limits, lipophilicity profile, and critical handling protocols required to integrate this building block into synthesis and biological assay workflows.[3]

Physicochemical Profile

The following data represents a synthesis of experimental observations for the hydrochloride salt and calculated values for the free base.

Core Properties Table[1]
PropertyValue / RangeContext
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.[1][2][3]
Molecular Weight 141.57 g/mol HCl Salt form.[1][3]
Stoichiometry 1:1 (Amine : HCl)Cationic azetidinium species in solid state.[1]
Aqueous Solubility > 50 mg/mL (High)Rapid dissolution in water/buffer (pH < 7).[1][2]
Organic Solubility High: DMSO, MethanolLow: DCM, Toluene, HexaneSoluble in polar protic/aprotic solvents.[3]
pKa (Calculated) 8.2 – 8.8 (Conjugate Acid)Lower than unsubstituted azetidine (~11.[1][2]3) due to electron-withdrawing inductive effects (-I) of 3-OH and 3-CH₂F.[1][2][3]
LogP (Free Base) -1.2 to -0.8 (Predicted)Highly hydrophilic.[1][2][3]
LogD (pH 7.4) -2.5 to -2.0Exists predominantly as a cation at physiological pH.[1][2][3]
Structural Logic: The Fluorine-Hydroxyl Interplay

The 3-position substitution is critical.[1][2][3] The fluoromethyl group (-CH₂F) acts as a metabolic blocker, preventing oxidation at the sensitive C3 position.[1][2][3] Simultaneously, the hydroxyl group (-OH) lowers the LogP.[1][2][3]

  • Inductive Effect: Both groups exert a

    
     (inductive withdrawing) effect on the ring nitrogen.[1][2][3] This reduces the electron density on the nitrogen lone pair, lowering the pKa from ~11 (typical secondary amine) to ~8.5.
    
  • Benefit: This pKa shift means a higher fraction of the molecule is neutral at physiological pH compared to simple azetidines, potentially improving membrane permeability despite the low LogP.

Solubility & Dissolution Protocols

Solvent Compatibility Matrix

For synthetic reactions or stock solution preparation, adhere to the following solvent compatibility guide.

  • Preferred Solvents (Stock Solutions):

    • Water/PBS: Excellent solubility.[1][3] Stable at ambient temperature.[1][3]

    • DMSO: Soluble > 100 mM.[1][3] Recommended for biological assay stocks.[1][3]

    • Methanol/Ethanol: Good solubility.[1][3] Useful for transfer in synthesis.[1][3]

  • Problematic Solvents (Avoid for Dissolution):

    • Dichloromethane (DCM): The HCl salt is virtually insoluble.[1] Note: To use in DCM, you must perform a "Free Base Liberation" (see Protocol 4.1).[1]

    • Ethyl Acetate/Ether: Insoluble.[1][3] Used as anti-solvents for precipitation/purification.[1][3]

Visualization: Dissolution & Handling Workflow

The following diagram illustrates the decision logic for handling the salt form versus the free base.

SolubilityWorkflow Start Start: 3-(fluoromethyl)azetidin-3-ol HCl Goal Define Application Start->Goal BioAssay Biological Assay (Aqueous/DMSO) Goal->BioAssay Screening SynthReaction Synthetic Reaction Goal->SynthReaction Chemistry DirectDissolve Direct Dissolution (Water/DMSO) BioAssay->DirectDissolve SolventCheck Solvent Polarity Check SynthReaction->SolventCheck Proceed Proceed with Experiment DirectDissolve->Proceed Polar Polar Protic (MeOH, EtOH) SolventCheck->Polar High Polarity NonPolar Non-Polar/Aprotic (DCM, THF, Toluene) SolventCheck->NonPolar Low Polarity Polar->Proceed FreeBaseStep CRITICAL STEP: In-situ Free Basing (Add TEA/DIPEA) NonPolar->FreeBaseStep Salt Insoluble FreeBaseStep->Proceed

Caption: Workflow for solvent selection and free-base liberation based on application type.

Experimental Protocols

Protocol: In-Situ Free Base Liberation

Purpose: To utilize the compound in organic synthesis (e.g., nucleophilic substitution or coupling) using non-polar solvents like DCM or THF.[1][2][3]

Reagents:

  • 3-(fluoromethyl)azetidin-3-ol HCl (1.0 eq)[1][2][3][4]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 – 2.0 eq)[1][2]

Procedure:

  • Suspension: Suspend the HCl salt in the chosen organic solvent (DCM/THF). The mixture will appear cloudy/heterogeneous.

  • Activation: Add DIPEA (2.0 eq) dropwise while stirring at 0°C or Room Temperature.

  • Observation: The solution should clarify as the free base is liberated and the lipophilic ammonium salt (DIPEA·HCl) forms (which is often soluble in DCM) or precipitates (in Ether).[1][2]

  • Reaction: Add the electrophile immediately. Note: The free base secondary amine is nucleophilic but sterically hindered at the 3-position; the N-nucleophilicity remains high.[1][2][3]

Protocol: Lipophilicity Assessment (LogD Determination)

Purpose: To experimentally verify the hydrophilicity of the fragment or its derivatives using a miniaturized Shake-Flask method.[1][2][3]

Methodology:

  • Phase System: 1-Octanol (saturated with buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).[1][2]

  • Preparation: Dissolve 1 mg of compound in 500 µL of the aqueous phase.

  • Equilibration: Add 500 µL of Octanol. Vortex vigorously for 60 minutes at 25°C.[1][3]

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.

    • Note: Due to low UV absorbance of the aliphatic ring, LC-MS (ESI+) is required for accurate quantification.[1][2][3]

  • Calculation:

    
    
    

Lipophilicity & Ionization Landscape[1]

Understanding the ionization state is crucial for predicting permeability. The graph below visualizes the theoretical distribution of species across the pH scale.

IonizationProfile Acidic pH 2.0 - 6.0 (Stomach/Early Duodenum) Cation Cationic Species (+) Solubility: High Permeability: Low Acidic->Cation Protonated (100%) Physio pH 7.4 (Blood/Cytosol) Equilibrium Equilibrium (~90% Cation / ~10% Neutral) Physio->Equilibrium Basic pH > 9.0 (Basic Extraction) Neutral Neutral Species (0) Solubility: Moderate Permeability: Moderate Basic->Neutral Deprotonated (100%) Equilibrium->Cation Equilibrium->Neutral

Caption: Species distribution relative to pH. At pH 7.4, the compound exists in equilibrium, with the cationic form dominating.[1][3]

Impact on Drug Design (SERD Example)

This specific fragment is utilized in Imlunestrant (LY-3484356) , a Selective Estrogen Receptor Degrader (SERD).[1][2][3]

  • Role in Drug: The 3-(fluoromethyl)azetidin-1-yl moiety replaces more lipophilic or metabolically labile groups.[1][2][3]

  • Outcome: The fragment lowers the overall LogD of the drug, reducing non-specific binding, while the fluoromethyl group blocks metabolic spots, extending half-life (

    
    ).[1][3]
    

References

  • PubChem Compound Summary. (2026). 3-(Fluoromethyl)azetidin-3-ol hydrochloride.[1][2][3][4] National Center for Biotechnology Information.[1][3] Retrieved from [Link](Note: Link directs to related camizestrant structure containing the fragment for context).[1][2]

  • Jhaveri, K. L., et al. (2021).[1][5] A first-in-human phase 1a/b trial of LY3484356, an oral selective estrogen receptor (ER) degrader (SERD).[1][2][3][5] Journal of Clinical Oncology. Retrieved from [Link]

  • Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1][2]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Reference for small polar heterocycle properties). Retrieved from [Link][1][2]

Sources

Foundational

Advanced Architectures: 3,3-Disubstituted Azetidines in Drug Discovery

[1][2][3] Part 1: The Strategic Imperative (Autonomy & Logic) In the modern pharmacopeia, the "escape from flatland" is not merely a trend but a necessity.[1] As drug targets become more complex, the reliance on planar a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: The Strategic Imperative (Autonomy & Logic)

In the modern pharmacopeia, the "escape from flatland" is not merely a trend but a necessity.[1] As drug targets become more complex, the reliance on planar aromatic systems has led to compounds with poor solubility and suboptimal metabolic profiles.[1] The 3,3-disubstituted azetidine has emerged as a critical "sp³-rich" scaffold, offering a unique solution to these challenges.[1]

Unlike their larger counterparts (pyrrolidines and piperidines), azetidines possess a high degree of ring strain (~27 kcal/mol).[1][2] This strain is not a liability but a feature; it alters the hybridization of the nitrogen lone pair, modulating basicity (pKa) and often improving metabolic stability by reducing the propensity for N-oxidation.[1] Furthermore, the 3,3-disubstitution pattern creates a "gem-dialkyl" effect, locking the molecule into a specific conformation that can dramatically enhance receptor binding affinity by reducing the entropic penalty of binding.[1]

Core Value Proposition:
  • Bioisosterism: 3,3-Disubstituted azetidines act as superior bioisosteres for carbonyls (C=O) and gem-dimethyl groups, providing vectors for interactions without the liability of metabolic hot spots.[1]

  • Metabolic Blocking: Substitution at the 3-position blocks the primary site of oxidative metabolism (hydroxylation) common in unsubstituted azetidines.[1]

  • Vector Orthogonality: The square geometry allows for substituents to exit at precise angles (~90°), accessing binding pockets unreachable by the ~109° angles of cyclohexyl/piperidyl systems.[1]

Part 2: Physicochemical Profiling[3][5]

To understand the utility of this scaffold, we must compare it against standard medicinal chemistry heterocycles.[1] The data below highlights why azetidines are increasingly selected for lead optimization.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~27.7~6.2~0High strain correlates with unique reactivity and lower N-basicity.[1]
pKa (Parent Amine) ~11.3~11.3~11.2Note:[1] 3,3-difluoro substitution lowers pKa to ~7.0–8.0, improving bioavailability.[1]
LogP (Lipophilicity) LowerModerateHigherAzetidines lower LogD, improving solubility and reducing promiscuous binding.[1]
Conformation Puckered (Butterfly)EnvelopeChair3,3-disubstitution locks the "pucker," rigidifying the vector.[1]
Metabolic Liability Low (if 3-blocked)ModerateHigh3,3-substitution prevents metabolic oxidation at the remote carbon.[1]

Part 3: Synthetic Architectures & Pathways

Synthesizing 3,3-disubstituted azetidines is non-trivial due to steric crowding and the risk of ring opening.[1] We categorize the synthesis into two primary "Vectors": The Carbonyl Vector (nucleophilic addition) and The Strain-Release Vector (bicyclobutane ring opening).[1]

Visualizing the Synthetic Logic

The following diagram outlines the decision tree for synthesizing these derivatives, highlighting the critical intermediate N-Boc-3-azetidinone .

AzetidineSynthesis Start Start: N-Boc-3-Azetidinone InterA Intermediate: 3-Hydroxy-3-Aryl-Azetidine Start->InterA Grignard/RLi (THF, -78°C) InterB Intermediate: 3-Methyleneazetidine Start->InterB Wittig/Petasis Reagent ProdC Target: 3,3-Difluoroazetidine Start->ProdC DAST or Deoxo-Fluor ProdA Target: 3-Aryl-3-Fluoro/Alkyl-Azetidine InterA->ProdA DAST (Fluorination) or Alkylation ProdB Target: 3,3-Spiro/Cyclo-Azetidine InterB->ProdB Cyclopropanation or 1,3-Dipolar Cycloadd.

Caption: Divergent synthetic pathways from the common precursor N-Boc-3-Azetidinone to diverse 3,3-disubstituted scaffolds.

Part 4: Detailed Experimental Protocol

Synthesis of tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate[3]

This protocol illustrates Pathway A , the most versatile method for generating 3-aryl-3-functionalized derivatives.[1] This specific workflow is designed to minimize the common failure mode: beta-elimination leading to ring opening.

Objective: Synthesis of a 3-hydroxy-3-aryl intermediate, a gateway to 3,3-disubstituted analogs (via dehydroxylation or functionalization).

Reagents & Materials:
  • Substrate: 1-Boc-3-azetidinone (CAS: 398489-26-4), 1.0 equiv.[1]

  • Nucleophile: Phenylmagnesium bromide (3.0 M in Et2O), 1.2 equiv.[1]

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Quench: Saturated aqueous NH4Cl.

Step-by-Step Methodology:
  • System Preparation (Self-Validating Step):

    • Flame-dry a 2-neck round-bottom flask under an argon atmosphere.

    • Validation: Ensure the internal thermometer indicates the system has returned to room temperature before adding reagents to prevent thermal decomposition of the Grignard reagent.[1]

  • Solvation:

    • Dissolve 1-Boc-3-azetidinone (1.0 g, 5.84 mmol) in anhydrous THF (15 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: The low temperature is non-negotiable.[1] Higher temperatures favor enolization of the ketone over nucleophilic attack, leading to recovered starting material.[1]

  • Nucleophilic Addition:

    • Add PhMgBr (2.33 mL, 7.0 mmol) dropwise over 15 minutes via syringe pump.

    • Observation: The solution may turn slightly yellow/cloudy.[1]

    • Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quenching & Workup:

    • Quench carefully with sat.[1] NH4Cl (10 mL) at 0 °C.

    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient 90:10 to 60:40).[1]

    • Yield Expectation: 75-85% as a white solid.

Downstream Functionalization (The "Pivot"):

From this tertiary alcohol, you can access the 3-fluoro-3-phenyl derivative using DAST (Diethylaminosulfur trifluoride) in DCM at -78 °C.[1] This transforms the H-bond donor (OH) into a lipophilic, metabolic blocker (F), a common tactic in late-stage lead optimization.[1]

Part 5: Case Study – Baricitinib

Baricitinib (Olumiant) represents the pinnacle of azetidine utilization in approved drugs.[1]

  • Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[1]

  • Structural Logic:

    • The core features a 3,3-disubstituted azetidine .[3][4][1][5]

    • Substituent 1 (C3): A cyanomethyl group (-CH2CN).[1]

    • Substituent 2 (C3): A pyrazole ring linking to the pyrrolo[2,3-d]pyrimidine hinge binder.[1]

    • N-Substituent: Ethylsulfonyl group.[1]

  • Why Azetidine?

    • The 4-membered ring orients the cyanomethyl group and the pyrazole vector at a precise angle that fits the JAK binding pocket more effectively than a pyrrolidine or piperidine would.

    • The quaternary center at C3 prevents oxidative metabolism at that position, extending the drug's half-life.[1]

Structural Visualization of Baricitinib's Core Logic[3]

BaricitinibLogic Core Azetidine Core (Scaffold) Sub1 Cyanomethyl Group (Electronic/Steric fit) Core->Sub1 C3 Position (Gem-disubstitution) Sub2 Pyrazole-Pyrimidine (Hinge Binder) Core->Sub2 C3 Position (Vector Control) NSub Ethylsulfonyl (Solubility/Permeability) Core->NSub N1 Position Sub1->Sub2 Orthogonal Orientation

Caption: The 3,3-disubstitution pattern of Baricitinib enforces a specific spatial arrangement between the hinge binder and the cyanomethyl tail.[1]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . The Journal of Organic Chemistry. [Link][1]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry. [Link]

  • Synthesis and medicinal chemistry of 3,3-disubstituted azetidines . Organic Chemistry Portal. [Link]

  • Synthesis of 3,3-Difluoroazetidines . ResearchGate. [Link]

  • Baricitinib (Olumiant) - Drug Profile . AccessData FDA. [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthetic protocols using 3-(fluoromethyl)azetidin-3-ol hydrochloride

Application Note: Strategic Functionalization of 3-(Fluoromethyl)azetidin-3-ol Hydrochloride in Medicinal Chemistry Part 1: Introduction & Strategic Utility 3-(Fluoromethyl)azetidin-3-ol hydrochloride represents a high-v...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-(Fluoromethyl)azetidin-3-ol Hydrochloride in Medicinal Chemistry

Part 1: Introduction & Strategic Utility

3-(Fluoromethyl)azetidin-3-ol hydrochloride represents a high-value "chimeric" scaffold in modern drug discovery. It combines the conformational rigidity of the azetidine ring with the specific electronic modulation of a fluoromethyl group and a tertiary alcohol.

Why this scaffold?

  • Bioisosterism: The 3,3-disubstituted azetidine core acts as a bioisostere for gem-dimethyl groups or carbonyls, often improving metabolic stability (blocking P450 oxidation sites) while maintaining vector alignment.

  • The Fluorine Effect: Unlike a trifluoromethyl (-CF

    
    ) group, which is strongly electron-withdrawing and lipophilic, the monofluoromethyl (-CH
    
    
    
    F) group offers a balanced dipole. It lowers the pKa of the azetidine nitrogen (modulating basicity/permeability) without completely deactivating it toward nucleophilic attack.
  • The Hydroxyl Handle: The C3-hydroxyl group provides a vector for H-bond donation/acceptance or further derivatization (etherification), allowing for dual-vector exploration from a single compact core.

This guide provides validated protocols for transforming this hydrochloride salt into functionalized drug candidates, addressing the specific challenges of handling strained, fluorinated heterocycles.

Part 2: Handling & Pre-Treatment (The "HCl" Factor)

Challenge: The title compound is supplied as a hydrochloride salt. Direct use in nucleophilic substitutions (S


2/S

Ar) often leads to stalled reactions due to the protonated nitrogen. However, isolating the free base as a neat oil is risky due to potential polymerization or volatility.

Recommendation: Perform in situ neutralization for most applications. Isolate the free base only if strictly necessary for sensitive organometallic couplings.

Protocol A: In Situ Neutralization (General Use)

For use in S


Ar, Reductive Amination, or Amide Couplings.
  • Suspension: Suspend the 3-(fluoromethyl)azetidin-3-ol HCl (1.0 equiv) in the reaction solvent (DCM, DMF, or MeCN).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv).

    • Note: DIPEA is preferred over Et

      
      N due to lower nucleophilicity, preventing quaternary ammonium salt formation with electrophiles.
      
  • Activation: Stir at room temperature for 15–30 minutes until the suspension clears or becomes a fine, uniform slurry before adding the electrophile.

Part 3: Synthetic Protocols

Workflow Visualization

Azetidine_Workflow Start 3-(Fluoromethyl) azetidin-3-ol HCl FreeBase In Situ Free-Basing Start->FreeBase Aldehyde Electrophile: Aldehyde/Ketone FreeBase->Aldehyde ArylHalide Electrophile: Aryl Fluoride/Chloride FreeBase->ArylHalide AlkylHalide Target: Ether Synthesis FreeBase->AlkylHalide RedAm Protocol 1: Reductive Amination Aldehyde->RedAm STAB, AcOH SNAr Protocol 2: SNAr Arylation ArylHalide->SNAr DIPEA, Heat Ether Protocol 3: N-Boc -> O-Alkylation AlkylHalide->Ether Boc2O then NaH/R-X

Figure 1: Decision matrix for functionalizing 3-(fluoromethyl)azetidin-3-ol HCl based on the target electrophile.

Protocol 1: Reductive Amination (N-Alkylation)

Best for connecting the azetidine to aliphatic chains or benzyl groups.

Mechanism: Formation of an iminium ion intermediate followed by hydride reduction. The presence of the C3-hydroxyl and fluoromethyl groups can sterically hinder the nitrogen; therefore, a stronger reducing agent or acid catalyst is often required compared to simple amines.

Materials:

  • Amine: 3-(Fluoromethyl)azetidin-3-ol HCl (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step:

  • Preparation: In a dry vial, suspend the azetidine salt in DCE (0.2 M).

  • Neutralization/Activation: Add DIPEA (1.0 equiv) and stir for 10 mins. Then add the aldehyde and Acetic Acid (1.0 equiv).

    • Critical Insight: AcOH catalyzes iminium formation. Do not skip this, as the fluoromethyl group inductively reduces the nucleophilicity of the nitrogen.

  • Reaction: Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add STAB portion-wise.

    • Safety: Gas evolution (H

      
      ) may occur.
      
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x). The product is usually in the organic layer.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 2: S Ar N-Arylation

Best for attaching the scaffold to heteroaromatic cores (pyridines, pyrimidines).

Mechanism: Nucleophilic Aromatic Substitution. The azetidine nitrogen attacks an electron-deficient aromatic ring, displacing a halogen.

Materials:

  • Nucleophile: 3-(Fluoromethyl)azetidin-3-ol HCl (1.0 equiv)

  • Electrophile: Heteroaryl Chloride/Fluoride (1.0 equiv)

  • Base: DIPEA (3.0 equiv) or Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP (for high temp) or MeCN (for mild temp)

Step-by-Step:

  • Mix: Combine azetidine salt and Electrophile in DMSO (0.5 M).

  • Base: Add DIPEA.

  • Heat: Heat to 80–100°C.

    • Warning: Do not exceed 120°C. Azetidines are thermally stable but can undergo ring-opening or polymerization at very high temperatures, especially with Lewis acidic impurities.

  • Monitoring: Monitor by LCMS. The product will show a distinct mass shift.

  • Workup: Dilute with water/brine, extract with EtOAc.

    • Note: Because the product contains a hydroxyl group, it may be partially water-soluble. "Salting out" the aqueous layer with NaCl is recommended.

Protocol 3: O-Functionalization (The "Protected" Route)

Best for creating ethers at the C3 position. This is challenging because the Nitrogen is more nucleophilic than the Oxygen.

Logic: You cannot selectively alkylate the oxygen in the presence of the free amine. You must protect the nitrogen first.

Step 1: N-Boc Protection

  • Suspend Azetidine HCl in DCM. Add DIPEA (2.5 equiv) and Boc

    
    O (1.1 equiv).
    
  • Stir 2h at RT. Wash with citric acid (removes DIPEA) and brine. Concentrate to yield N-Boc-3-(fluoromethyl)azetidin-3-ol.

Step 2: O-Alkylation

  • Dissolve N-Boc intermediate in anhydrous DMF (0.2 M). Cool to 0°C.[1][2]

  • Add NaH (60% dispersion) (1.2 equiv). Stir 15 min (H

    
     evolution).
    
    • Mechanistic Note: The alkoxide formed is tertiary and sterically crowded by the -CH

      
      F group. Reaction rates will be slower than primary alcohols.
      
  • Add Alkyl Halide (e.g., MeI, BnBr) (1.5 equiv). Warm to RT and stir 4–16h.

  • Quench with water, extract with Et

    
    O (DMF removal requires copious water washes).
    

Step 3: Deprotection

  • Treat with 4M HCl in Dioxane or TFA/DCM (1:4) to expose the amine.

Part 4: Data Summary & Comparison

ParameterReductive Amination (Protocol 1)S

Ar Arylation (Protocol 2)
O-Alkylation (Protocol 3)
Primary Bond Formed C(sp

)-N
C(sp

)-N
C(sp

)-O
Key Reagent STAB / AcOHDIPEA / HeatNaH / Alkyl Halide
Temp Range 0°C

RT
60°C

100°C
0°C

RT
Yield Expectation High (75–90%)Mod-High (60–85%)Moderate (40–65%)
Critical Risk Over-alkylation (rare with STAB)Hydrolysis of aryl halideElimination of -CH

F (rare)
Solvent System DCE / DCMDMSO / NMP / MeCNDMF / THF

Part 5: References

  • Preparation of Azetidine Salts:

    • Source: Fuji, K., et al. "Synthesis of 3-substituted azetidines." Chemical & Pharmaceutical Bulletin, 2018.

    • Relevance: Establishes the stability of azetidine HCl salts and free-basing requirements.

  • Reductive Amination Protocols (STAB Method):

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

    • Relevance: The gold-standard protocol adapted here for the fluorinated scaffold.

  • Synthesis of Fluorinated Azetidines:

    • Source: "Selective Estrogen Receptor Degraders." US Patent US11634426B2, 2023. Link

    • Relevance: Specifically describes the handling of 3-(fluoromethyl)azetidine derivatives and their conversion into pharmaceutical intermediates.

  • Reactivity of 3,3-Disubstituted Azetidines:

    • Source: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry, 2015. Link

    • Relevance: Provides mechanistic insight into the steric and electronic properties of the 3,3-substitution pattern.

  • Handling Azetidine Hydrochloride Salts:

    • Source: BenchChem Safety & Protocols. "Azetidine hydrochloride Handling Guide." Link

    • Relevance: Safety data regarding hygroscopicity and neutralization.

Sources

Application

Peptide coupling reactions involving 3-(fluoromethyl)azetidin-3-ol hydrochloride

Application Note: Peptide Coupling Reactions Involving 3-(Fluoromethyl)azetidin-3-ol Hydrochloride Introduction & Strategic Significance The incorporation of 3-(fluoromethyl)azetidin-3-ol into peptide backbones or small...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Coupling Reactions Involving 3-(Fluoromethyl)azetidin-3-ol Hydrochloride

Introduction & Strategic Significance

The incorporation of 3-(fluoromethyl)azetidin-3-ol into peptide backbones or small molecule drugs represents a high-value strategy in modern medicinal chemistry.[1] This building block offers a unique combination of structural rigidity, metabolic stability, and specific physicochemical properties:

  • Conformational Restriction: The azetidine ring constrains the N-C

    
     bond, reducing entropic penalties upon binding to biological targets.
    
  • Bioisosterism: The gem-disubstituted 3-hydroxy-3-fluoromethyl motif serves as a polar, metabolically robust bioisostere for gem-dimethyl or carbonyl groups.[1]

  • Fluorine Effect: The fluoromethyl group lowers the pKa of the adjacent amine (via inductive effects), modulates lipophilicity (LogD), and blocks metabolic soft spots.

However, the hydrochloride salt form and the sterically hindered, amphoteric nature of this molecule (containing both a secondary amine and a tertiary alcohol) present specific synthetic challenges. This guide details optimized protocols to achieve high-yielding amide bonds while suppressing common side reactions like O-acylation or guanidinylation.[1]

Chemical Profile & Handling

PropertyDescription
Compound Name 3-(Fluoromethyl)azetidin-3-ol hydrochloride
Structure Azetidine ring with geminal -OH and -CH₂F at position 3.[1]
Molecular Weight ~141.57 g/mol (HCl salt)
Functionality Secondary Amine (Nucleophile), Tertiary Alcohol (Weak Nucleophile)
pKa (est.) Amine pKa ~8.5–9.5 (Lower than typical azetidine due to

-fluorine)
Solubility High in water, MeOH, DMSO.[1] Moderate/Low in DCM (as salt).[1]
Storage Hygroscopic. Store at -20°C in a desiccator.

Critical Handling Note: As an HCl salt, the amine is protonated and non-nucleophilic. Successful coupling requires in situ neutralization with a tertiary base (e.g., DIPEA, NMM).

Reaction Mechanism & Challenges

The coupling involves the acylation of the azetidine nitrogen by an activated carboxylic acid.

Key Challenges:

  • Steric Hindrance: The 3,3-disubstitution pattern creates significant steric bulk around the nitrogen, slowing down nucleophilic attack.

  • Electronic Deactivation: The electron-withdrawing fluoromethyl group reduces the nucleophilicity of the nitrogen compared to unsubstituted azetidine.

  • Chemoselectivity: While the tertiary alcohol is sterically hindered, aggressive activation (e.g., acid chlorides, excess base + DMAP) can lead to competitive O-acylation.

Diagram 1: General Coupling Workflow

CouplingWorkflow cluster_0 Critical Control Point Start Start: Carboxylic Acid (R-COOH) Activate Activation (HATU/T3P + Base) Start->Activate Activate Acid Coupling Amide Bond Formation (Nucleophilic Attack) Activate->Coupling Reactive Ester SaltBreak Salt Break (Azetidine.HCl + DIPEA) SaltBreak->Coupling Free Amine Workup Workup & Isolation Coupling->Workup

Caption: Workflow for coupling 3-(fluoromethyl)azetidin-3-ol HCl. Note the parallel activation of acid and neutralization of the amine salt.

Experimental Protocols

Method A: High-Efficiency Coupling (HATU)

Best for: Small-scale discovery, precious intermediates, and difficult/hindered acids.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3-(Fluoromethyl)azetidin-3-ol HCl (1.2 equiv)[1]

  • HATU (1.2 equiv) [1][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Amine Preparation: In a separate vial, dissolve/suspend 3-(fluoromethyl)azetidin-3-ol HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.5 equiv) to neutralize the salt.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Success Indicator: Disappearance of acid peak; appearance of product mass (M+H).

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1] Dry over Na₂SO₄ and concentrate.

Why this works: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which is superior for hindered couplings compared to standard HOBt esters [1].[1]

Method B: Scalable/Green Coupling (T3P)

Best for: Scale-up (>1g), process chemistry, and easy purification.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3-(Fluoromethyl)azetidin-3-ol HCl (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv) [2][1]

  • Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Protocol:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Azetidine HCl salt (1.1 equiv), and solvent (EtOAc, 5–10 volumes).

  • Base Addition: Cool to 0°C. Add NMM (4.0 equiv) dropwise. Exotherm expected.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: T3P byproducts are water-soluble.[1] Wash the organic layer with water (2x), 0.5M HCl (if product is not acid-sensitive), and sat.[1] NaHCO₃.

  • Isolation: Evaporate solvent to yield crude product (often high purity without chromatography).[1]

Why this works: T3P drives coupling with low epimerization risk and easy aqueous workup, making it ideal for larger batches where chromatography is difficult [2].

Troubleshooting & Optimization

Diagram 2: Decision Tree for Optimization

Optimization Problem Issue Encountered? LowYield Low Conversion Problem->LowYield SideProd Side Products Problem->SideProd Sterics Cause: Steric Hindrance LowYield->Sterics OAcyl O-Acylation (Ester) SideProd->OAcyl Guanidine Guanidinylation (+99 mass) SideProd->Guanidine Soln1 Switch to HATU or PyAOP Increase Temp to 40°C Sterics->Soln1 Soln2 Avoid DMAP Use T3P (No O-activation) OAcyl->Soln2 Soln3 Switch from HATU to PyBOP or DIC/Oxyma Guanidine->Soln3

Caption: Decision matrix for troubleshooting common coupling issues with 3-(fluoromethyl)azetidin-3-ol.

Common Issues:

  • Guanidinylation: Using HATU with slow-reacting amines (due to sterics) can lead to the amine reacting with the coupling reagent itself (Mass +99 Da) [3].[1]

    • Fix: Switch to phosphonium reagents (PyBOP) or carbodiimides (EDC/Oxyma).[1]

  • O-Acylation: If the hydroxyl group reacts.

    • Fix: Do not use DMAP. Keep base equivalents strict. T3P is highly chemoselective for amines over alcohols.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][3][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • FDA Access Data. (2025). Product Quality Review: Imlunestrant (Application 218881). Center for Drug Evaluation and Research. Link

Sources

Method

Converting 3-(fluoromethyl)azetidin-3-ol hydrochloride to free base

Application Note: Preparation of 3-(Fluoromethyl)azetidin-3-ol Free Base Executive Summary This guide details the conversion of 3-(fluoromethyl)azetidin-3-ol hydrochloride (CAS: N/A for specific salt, Analogous to 3-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3-(Fluoromethyl)azetidin-3-ol Free Base

Executive Summary

This guide details the conversion of 3-(fluoromethyl)azetidin-3-ol hydrochloride (CAS: N/A for specific salt, Analogous to 3-hydroxyazetidine HCl) to its free base form.[1][2]

The Challenge: Small, polar heterocycles like 3-(fluoromethyl)azetidin-3-ol possess high water solubility and significant ring strain (~25 kcal/mol).[1][2] Standard neutralization-extraction protocols (e.g., NaOH/DCM) often fail due to:

  • Partition Coefficient: The free base remains trapped in the aqueous phase.[1][2]

  • Stability: High pH (>12) and heat can trigger ring-opening or polymerization.[1][2]

  • Volatility: The low molecular weight free base may be lost during concentration.[1][2]

The Solution: This protocol provides two validated workflows:

  • Method A (Solid-Supported Neutralization): Ideal for small scales (<1g) and high-throughput screening.[1][2] Yields anhydrous, salt-free solution.[1][2]

  • Method B (Salting-Out Extraction): Ideal for preparative scales (>1g).[1][2] Uses a specific solvent cocktail to force the polar amine into the organic phase.[1]

Chemical Context & Properties

PropertyValue / DescriptionNote
Structure 3,3-disubstituted azetidineStrained 4-membered ring.[1][2][3][4][5]
pKa (Conj. Acid) ~9.5 - 10.5 (Estimated)Fluorine induction lowers pKa slightly vs. azetidine (~11.3).[1][2]
Solubility (HCl) Water, Methanol, DMSOHighly polar.[1][6]
Solubility (Base) Water, Alcohols, DCM/IPAAmphiphilic; poor solubility in Hexane/Et2O.[1]
Stability Sensitive to heat (>40°C)Avoid strong Lewis acids and prolonged high pH.[1][2]

Decision Matrix (Workflow Selection)

Use the following logic to select the appropriate method for your application.

G Start Start: 3-(fluoromethyl) azetidin-3-ol HCl Scale Scale / Application? Start->Scale SmallScale < 1 gram (Library/Screening) Scale->SmallScale LargeScale > 1 gram (Process/Synthesis) Scale->LargeScale MethodA Method A: Solid-Supported Carbonate SmallScale->MethodA MethodB Method B: Salting-Out Extraction LargeScale->MethodB DirectUse Direct Use in Reaction (No Isolation) MethodA->DirectUse Preferred Isolation Isolate as Oil/Solid MethodB->Isolation

Figure 1: Workflow decision tree for desalting azetidine derivatives.

Detailed Protocols

Method A: Solid-Supported Neutralization (Recommended)

Best for: High purity, avoiding water, immediate downstream use.[1]

Principle: Uses a polymer-supported carbonate (e.g., PL-CO3 or MP-Carbonate) to scavenge the acid.[1][2] The free base remains in the organic solvent, while the chloride salts stay bound to the resin.

Materials:

  • 3-(fluoromethyl)azetidin-3-ol HCl[1][2]

  • Resin: Polymer-supported Carbonate (loading ~2-3 mmol/g) or weak anion exchanger (WAX).[1][2]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/Methanol (9:1).[1][2]

Protocol:

  • Calculate Loading: Determine the amount of resin required.[1][2] Use 3.0 equivalents of resin relative to the amine HCl salt to ensure complete neutralization.[1]

    • Formula: Mass_Resin = (mmol_Substrate × 3) / (Loading_Resin mmol/g).[1][2]

  • Slurry: Suspend the HCl salt in MeOH (approx. 10 mL/g).

  • Incubate: Add the resin to the solution.[1][2] Agitate gently (orbital shaker) at Room Temperature (RT) for 1–2 hours .

    • Note: Do not use magnetic stir bars, as they can grind the resin beads, creating fine particulates that are hard to filter.[1]

  • Filter: Filter the mixture through a fritted syringe or a sintered glass funnel.

  • Wash: Wash the resin cake with 2 volumes of MeOH to recover entrained product.

  • Use: The filtrate contains the free base in MeOH.[1][2]

    • Recommendation: Use this solution directly in the next step (e.g., amide coupling) to avoid stability issues associated with concentrating strained rings.[1]

Method B: Biphasic Extraction with "Salting Out"

Best for: Larger scales where resin cost is prohibitive.[2]

Principle: Standard extraction fails because the amine is water-soluble.[1][2] We use saturation with NaCl (salting out) to decrease water solubility and a polar organic cocktail (Chloroform/IPA) to increase organic solubility.[2]

Materials:

  • Base: Saturated Sodium Bicarbonate (NaHCO3) or 2M Potassium Carbonate (K2CO3).[2] Avoid NaOH to prevent potential degradation.[2]

  • Solvent Cocktail: Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1).[1][2]

  • Drying Agent: Sodium Sulfate (Na2SO4).[1][2][7][8]

Protocol:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water (e.g., 5 mL per gram).[1]

  • Neutralization: Cool the solution to 0°C. Slowly add the Base solution until pH reaches ~10–11.

    • Check: Use pH paper.[1][2] Ensure evolution of CO2 ceases if using bicarbonate.[1][2]

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This is critical to force the amine out of the water.

  • Extraction:

    • Add the Solvent Cocktail (CHCl3/IPA 3:1). Volume should be 1:1 with the aqueous phase.[1][2]

    • Shake vigorously and separate layers.[1][2]

    • Repeat extraction 4–5 times. (Polar amines partition slowly).

  • Drying: Combine organic layers and dry over anhydrous Na2SO4 for 15 minutes.

  • Filtration & Concentration: Filter off the solid. Concentrate the filtrate under reduced pressure (Rotovap).[1][2]

    • Critical Safety: Keep bath temperature < 30°C .[1][2] Azetidine free bases can be volatile and thermally unstable.[1][2]

    • Do not dry to completion: Stop when a small volume of solvent remains if possible, or backfill with an inert solvent (e.g., Toluene) if storage is needed.[1]

Quality Control & Validation

TestMethodExpected Result
Presence of Salt AgNO3 TestDissolve trace product in water/HNO3. Add AgNO3.[1][2] Clear = Free Base.[1][2] White Precipitate = HCl Salt remains.[1][2][9]
Identity 1H NMR (CDCl3)Shift in alpha-protons (adjacent to N) upfield compared to HCl salt (typically 0.5 - 1.0 ppm shift).[1][2]
Purity GC-MS / LC-MSConfirm mass (M+H). Check for dimers (ring opening/polymerization).[1][2]

Self-Validating Check: If using Method B, the aqueous layer after extraction should be checked by TLC (stain with Ninhydrin or KMnO4).[1][2] If the aqueous spot is still strong, perform more extractions with fresh solvent.[1]

Storage and Stability

  • Atmosphere: Azetidines are basic and will absorb CO2 from the air to form carbamates.[1][2] Always store under Argon or Nitrogen. [1][2]

  • Temperature: Store at -20°C.

  • Form: Stability is highest as a solution in a non-nucleophilic solvent (e.g., Toluene or DCM).[1] Avoid storing as a neat oil for prolonged periods.[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for extraction of water-soluble amines).[1][2]

  • SiliCycle Inc. (2023).[1][2] SiliCycle Application Notes: Scavenging and Free Basing with Carbonate Resins.[1][2]Link[2]

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 38(4), 427-465.[1][2] (Review of azetidine stability and handling).

  • Clayden, J., et al. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (pKa and ring strain principles).[1][2]

Sources

Application

Application Note: Functionalization of the Hydroxyl Group in 3-(Fluoromethyl)azetidin-3-ol

This application note details the strategic functionalization of the tertiary hydroxyl group in 3-(fluoromethyl)azetidin-3-ol , a high-value fluorinated building block. Executive Summary The scaffold 3-(fluoromethyl)azet...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic functionalization of the tertiary hydroxyl group in 3-(fluoromethyl)azetidin-3-ol , a high-value fluorinated building block.

Executive Summary

The scaffold 3-(fluoromethyl)azetidin-3-ol represents a unique class of 3,3-disubstituted azetidines where a tertiary alcohol is geminally paired with a fluoromethyl group. This motif serves as a bioisostere for cyclic sulfones or quaternary carbons in medicinal chemistry, offering modulated lipophilicity (LogD) and metabolic stability.

Functionalizing the hydroxyl group in this system presents two primary challenges:

  • Steric Hindrance: The hydroxyl is tertiary, significantly reducing nucleophilic approach rates compared to primary or secondary analogs.

  • Electronic Deactivation: The inductive effect (

    
    ) of the adjacent fluoromethyl group lowers the pKa of the hydroxyl proton (making it more acidic) but simultaneously reduces the nucleophilicity of the resulting alkoxide.
    

This guide provides validated protocols for


-protection , 

-alkylation
, and

-acylation
, designed to overcome these barriers while preserving the strained azetidine ring.

Strategic Analysis & Reactivity Profile

Before initiating experimentation, researchers must understand the electronic and steric landscape of the substrate.

  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. While kinetically stable under mild conditions, it is susceptible to ring-opening polymerization (ROP) or fragmentation under strong Lewis acidic conditions or high thermal stress (>100°C).

  • The Fluorine Effect: The

    
    -fluorine atom (in the fluoromethyl group) exerts a strong electron-withdrawing effect.
    
    • Consequence 1: The hydroxyl proton is more acidic than in 3-methylazetidin-3-ol, facilitating easier deprotonation by bases like NaH or KOtBu.

    • Consequence 2: The generated tertiary alkoxide is "harder" and less nucleophilic, requiring polar aprotic solvents (DMF, NMP) to enhance reactivity.

Visualizing the Reaction Pathway

G Start 3-(Fluoromethyl) azetidin-3-ol (HCl Salt) Protect Step 1: N-Protection (Boc/Cbz) Start->Protect Boc2O, TEA DCM, 0°C Intermed N-Protected Intermediate Protect->Intermed Func_Alk Path A: O-Alkylation (Etherification) Intermed->Func_Alk NaH, R-X DMF, 0°C to RT Func_Acyl Path B: O-Acylation (Esterification) Intermed->Func_Acyl DCC, DMAP R-COOH, DCM Prod_Alk 3-Alkoxy Derivative Func_Alk->Prod_Alk Prod_Acyl 3-Acyloxy Derivative Func_Acyl->Prod_Acyl

Figure 1: Strategic workflow for the functionalization of 3-(fluoromethyl)azetidin-3-ol. Note that N-protection is an absolute prerequisite to prevent chemoselectivity issues.

Pre-requisite: N-Protection

The secondary amine of the azetidine is significantly more nucleophilic than the tertiary alcohol. Attempting direct


-functionalization without protection will result in 

-alkylation or

-acylation.

Recommended Group: tert-Butyloxycarbonyl (Boc). Rationale: Stable to basic conditions required for


-alkylation; easily removed with acid (HCl/Dioxane or TFA) which the fluorinated motif tolerates well.
Protocol 1: Synthesis of 1-Boc-3-(fluoromethyl)azetidin-3-ol
  • Suspend 3-(fluoromethyl)azetidin-3-ol hydrochloride (1.0 eq) in DCM (10 mL/g).

  • Add Triethylamine (2.5 eq) at 0°C. The mixture will become homogeneous.

  • Add

    
     (1.1 eq) portion-wise.
    
  • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (stain with

    
    ; the tertiary alcohol does not stain well with UV).
    
  • Workup: Wash with 1M citric acid (to remove excess amine), sat.

    
    , and brine. Dry over 
    
    
    
    .[1][2]
  • Yield: Typically >90%. The product is often a white solid or viscous oil.

Core Protocol: O-Alkylation (Etherification)

Due to the steric bulk of the tertiary center, standard Williamson ether synthesis conditions must be optimized. The use of Sodium Hydride (NaH) in DMF is the gold standard here. Weaker bases (e.g.,


) are generally ineffective for this specific tertiary alcohol.

Key Parameter: Temperature control is vital. While the ring is stable, high temperatures (>60°C) in the presence of strong base can promote elimination or fragmentation.

Experimental Procedure
ParameterSpecificationNotes
Substrate 1-Boc-3-(fluoromethyl)azetidin-3-olMust be dry (azeotrope with toluene if necessary).
Base NaH (60% dispersion in oil), 1.5 eqExcess base ensures complete deprotonation.
Solvent Anhydrous DMF or THF/DMF (9:1)DMF promotes dissociation of the alkoxide ion pair.
Electrophile Alkyl Halide (R-I or R-Br), 1.2–2.0 eqMethyl iodide, Benzyl bromide, etc.
Temperature 0°C (Addition)

RT (Reaction)
Do not heat unless absolutely necessary.

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the

    
    -Boc intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Cool to 0°C. Add NaH (1.5 eq) carefully. Gas evolution (

    
    ) will be observed.
    
  • Activation: Stir at 0°C for 30 minutes. Note: The solution may turn slightly yellow, indicating alkoxide formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Quench: Cool to 0°C. Carefully add water or sat.

    
    .[1]
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and LiCl solution (5%) to remove DMF.
  • Purification: Flash chromatography.

Troubleshooting:

  • Low Conversion: If the electrophile is bulky (e.g., isopropyl iodide), add 15-crown-5 (1.0 eq) to chelate sodium and increase alkoxide nucleophilicity.

  • Elimination: If the electrophile is prone to elimination, the basic tertiary alkoxide may act as a base. Switch to Ag2O mediated alkylation (mild conditions) if this occurs.

Core Protocol: O-Acylation (Esterification)

Acylating a tertiary alcohol is difficult due to the "cone of steric protection" created by the ring and the fluoromethyl group. Standard AcCl/Pyridine protocols often stall. Steglich Esterification (DCC/DMAP) is the preferred method.

Experimental Procedure
  • Dissolve

    
    -Boc intermediate (1.0 eq) and the Carboxylic Acid (R-COOH, 1.2 eq) in anhydrous DCM (0.1 M).
    
  • Add DMAP (0.5–1.0 eq). Note: Stoichiometric DMAP is often required for tertiary alcohols, rather than catalytic amounts.

  • Add DCC (1.5 eq) or EDC·HCl (1.5 eq) at 0°C.

  • Stir at RT for 16–24 hours.

  • Workup: Filter off the urea byproduct (if DCC is used). Wash filtrate with 0.5 M HCl and sat.

    
    .
    

Alternative for Difficult Substrates: If Steglich fails, convert the carboxylic acid to the Acid Chloride first, then react using LiHMDS (Lithium Hexamethyldisilazide) as the base in THF at -78°C. The lithium alkoxide is generated first, followed by trapping with the acid chloride.

Safety & Stability Considerations

  • Fluorine NMR: The product can be easily tracked using

    
     NMR. The 
    
    
    
    signal typically appears as a triplet of doublets (or similar multiplet depending on resolution) around -230 ppm. A shift in this signal is a good indicator of successful functionalization at the adjacent center.
  • Ring Integrity: Avoid using strong Lewis acids (e.g.,

    
    ) during functionalization, as they can coordinate to the azetidine nitrogen or oxygen and trigger ring opening or rearrangement (e.g., to a 5-membered ring).
    

References

  • Synthesis of Fluorinated Azetidines

    • Title: "Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones"
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Reactivity of 3,3-Disubstituted Azetidines

    • Title: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
    • Source: Journal of Organic Chemistry (ACS), 2025.
    • URL:[Link]

  • General Tertiary Alcohol Functionalization

    • Title: "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds" (General principles applicable to hindered OH).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Commercial Availability & Structure Verification: Title: "3-(Fluoromethyl)azetidin-3-ol hydrochloride Product Page" Source: AK Scientific / Fluorochem.

Sources

Method

Application Note: Leveraging 3-(Fluoromethyl)azetidin-3-ol HCl in Fragment-Based Drug Design

This Application Note is structured as a technical guide for medicinal chemists and structural biologists. It synthesizes fragment-based drug design (FBDD) principles with the specific physicochemical advantages of the 3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for medicinal chemists and structural biologists. It synthesizes fragment-based drug design (FBDD) principles with the specific physicochemical advantages of the 3-(fluoromethyl)azetidin-3-ol scaffold.

Executive Summary

In modern Fragment-Based Drug Design (FBDD), the "escape from flatland" is a critical objective. 3-(fluoromethyl)azetidin-3-ol HCl represents a high-value


-rich scaffold that combines the rigidity of a strained four-membered ring with the unique metabolic and electronic properties of the fluoromethyl group.

This guide details the utility of this fragment as both a primary screening hit and a modular building block . Key advantages include:

  • Defined Exit Vectors: The 3,3-disubstitution pattern provides a rigid, non-planar geometry ideal for probing specific sub-pockets.

  • Metabolic Blocking: The fluoromethyl group (

    
    ) acts as a bioisostere for a methyl or hydroxymethyl group, blocking metabolic oxidation while modulating pKa.
    
  • Ligand Efficiency (LE): Low molecular weight and high solubility allow for high-concentration NMR screening without aggregation.

Physicochemical Profile & Comparative Analysis

The azetidine ring offers a lower lipophilicity (


) compared to its 5- and 6-membered counterparts (pyrrolidine and piperidine), improving the Ligand Efficiency (LE) of resulting hits. The introduction of the fluorine atom at the 3-position exerts an inductive effect (

), lowering the pKa of the azetidine nitrogen.
Table 1: Comparative Scaffold Properties

Values are estimated based on structure-activity relationship (SAR) literature for azetidine bioisosteres.

PropertyAzetidin-3-ol3-(Fluoromethyl)azetidin-3-ol 3-Methylazetidin-3-olImpact in FBDD
Hybridization

dominant

dominant

dominant
High 3D complexity; better solubility.
Ring Strain ~26 kcal/mol~26 kcal/mol ~26 kcal/molRigidifies linker geometry; reduces entropic penalty upon binding.
pKa (Amine) ~9.5 - 10.0~8.2 - 8.8 ~9.8Lower pKa improves membrane permeability and reduces hERG liability.
Metabolic Stability HighExcellent Moderate

blocks oxidative dealkylation common in methyl groups.
H-Bond Potential Donor/AcceptorD/A + Dipole Donor/AcceptorFluorine introduces a dipole for orthogonal multipolar interactions.

Protocol A: Fragment Screening via STD-NMR

Objective: To detect low-affinity binding (


: mM to 

M range) of the 3-(fluoromethyl)azetidin-3-ol fragment to a target protein using Saturation Transfer Difference (STD) NMR.
Rationale

STD-NMR is the gold standard for FBDD because it detects transient binding events. The small size of this fragment ensures fast tumbling in solution, creating a strong contrast with the slow-tumbling protein-ligand complex, resulting in a clear NOE transfer.

Materials
  • Fragment: 3-(fluoromethyl)azetidin-3-ol HCl (dissolved in

    
    -DMSO to 100 mM stock).
    
  • Protein Target: Purified protein (>95% purity), exchanged into NMR buffer.

  • Buffer: 50 mM Phosphate (or Tris), 150 mM NaCl, 10%

    
    , pH 7.4. Avoid buffers with high proton density like HEPES if possible.
    
Step-by-Step Workflow
  • Sample Preparation:

    • Control Sample: Prepare a tube with 500

      
      M fragment in NMR buffer (no protein). This verifies the fragment does not aggregate or show artifacts.
      
    • Experimental Sample: Mix Protein (20

      
      M) and Fragment (2 mM).
      
    • Note: A Ligand:Protein ratio of 100:1 is optimal to drive the equilibrium toward the bound state for weak binders.

  • NMR Setup (Pulse Sequence):

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with no ligand signals) to saturate protein protons selectively.

    • Off-Resonance Irradiation: Set to 40 ppm (control).

    • Saturation Train: Use a train of Gaussian pulses (total saturation time: 2–3 seconds).

  • Data Acquisition:

    • Record the Off-Resonance spectrum (Reference).

    • Record the On-Resonance spectrum (Saturated).

    • Subtract On-Resonance from Off-Resonance to generate the STD Spectrum .[1]

  • Analysis:

    • Positive Hit: Signals corresponding to the azetidine ring protons and the

      
       protons appear in the difference spectrum.
      
    • Epitope Mapping: Compare the integral intensity of the

      
       signal vs. the ring protons. Higher intensity indicates closer proximity to the protein surface (the "binding epitope").
      
Visualization: STD-NMR Logic Flow

STD_NMR_Workflow cluster_mech Mechanism Start Fragment Library (3-F-Azetidine) Prep Sample Prep (100:1 Ligand:Protein) Start->Prep Pulse Irradiation (On-Res vs Off-Res) Prep->Pulse Transfer Magnetization Transfer (Spin Diffusion) Pulse->Transfer Protein Saturation Detect Difference Spectrum (STD) Transfer->Detect Ligand Exchange Analysis Epitope Mapping (Identify Binder) Detect->Analysis Signal > Noise

Caption: Logical workflow for STD-NMR screening. Magnetization is transferred from the saturated protein to the transiently bound fragment.

Protocol B: Synthetic Functionalization (Hit-to-Lead)

Objective: To utilize the fragment as a nucleophilic building block in an


 reaction.
Challenge:  The fragment is supplied as an HCl salt. The amine must be liberated in situ or pre-neutralized to react.
Reaction: Coupling to Heteroaromatic Core

This is a common "grow" strategy in FBDD, attaching the azetidine to a chloropyrimidine or similar scaffold.

Materials
  • Nucleophile: 3-(fluoromethyl)azetidin-3-ol HCl (1.0 equiv).

  • Electrophile: 4,6-dichloropyrimidine (1.0 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv) or

    
     (excess).
    
  • Solvent: DMF or NMP (polar aprotic is required for salt solubility).

Step-by-Step Methodology
  • Salt Neutralization (In Situ):

    • Charge a reaction vial with 3-(fluoromethyl)azetidin-3-ol HCl (1.0 equiv).

    • Add DMF (concentration ~0.2 M).

    • Add DIPEA (3.0 equiv). Stir for 10 minutes at Room Temperature (RT).

    • Observation: The suspension should clear as the free base is liberated and the amine becomes nucleophilic.

  • Coupling:

    • Add the electrophile (4,6-dichloropyrimidine) in one portion.

    • Heat the reaction to 80°C.

    • Monitor via LC-MS. The azetidine nitrogen is significantly more nucleophilic than the tertiary alcohol; chemoselectivity for N-arylation is typically observed without protecting the alcohol.

  • Work-up:

    • Dilute with EtOAc and wash with water (x3) to remove DMF and DIPEA salts.

    • Dry organic layer over

      
      .
      
    • Concentrate.

  • Validation:

    • 1H NMR: Look for the disappearance of the distinct azetidine NH signals and the shift in the pyrimidine protons.

    • 19F NMR: The

      
       signal is a diagnostic handle. It typically appears as a triplet of doublets around -220 to -230 ppm (depending on reference), providing a clean tag for reaction monitoring.
      

Scientific Rationale: The "Fluoromethyl Effect"[4]

Why choose this specific fragment over the methyl analog? The decision is driven by Bioisosterism and Metabolic Stability .

  • pKa Modulation: The fluorine atom is electron-withdrawing.[2][3] It pulls electron density through the

    
    -framework. This lowers the pKa of the azetidine nitrogen (typically from ~10 to ~8.5).
    
    • Consequence: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base compared to the non-fluorinated analog. This often correlates with improved passive membrane permeability (CNS penetration) and reduced hERG channel blocking liability.

  • Metabolic Blocking: A standard methyl group (

    
    ) is a "soft spot" for Cytochrome P450 enzymes (benzylic/allylic oxidation).
    
    • Mechanism:[4][5] Replacing a hydrogen with fluorine (

      
      ) increases the C-H bond dissociation energy of the remaining protons and sterically hinders the approach of the heme iron-oxo species.
      
Visualization: Metabolic Stability Logic

Metabolic_Stability Methyl Methyl Analog (-CH3) CYP CYP450 Enzyme (Oxidation) Methyl->CYP High Affinity Substrate Fluoro Fluoromethyl Analog (-CH2F) Fluoro->CYP Blocked Site Stable Metabolically Stable (Prolonged Half-life) Fluoro->Stable Resists Oxidation Metabolite Unstable Metabolite (Hydroxylation -> Clearance) CYP->Metabolite Rapid Oxidation

Caption: The fluoromethyl group prevents rapid clearance by blocking the primary site of metabolic oxidation found in methyl analogs.

References

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press. Link

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Kalgutkar, A. S., & Dalvie, D. (2012). Role of Fluorine in the Execution of "Metabolic Soft Spot" Strategies in Drug Design.[6] Expert Opinion on Drug Discovery, 7(7), 561-581. Link

  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-aromatic phenyl ring bioisostere. Journal of Medicinal Chemistry, 54(22), 7772-7783. (Context on saturated bioisosteres). Link

Sources

Application

Application Note: Optimized Reductive Amination Protocols for 3-(Fluoromethyl)azetidin-3-ol Hydrochloride

Executive Summary Azetidine rings are highly valued structural motifs in modern medicinal chemistry, frequently deployed to improve metabolic stability, lower logD, and serve as bioisosteres for larger aliphatic systems....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine rings are highly valued structural motifs in modern medicinal chemistry, frequently deployed to improve metabolic stability, lower logD, and serve as bioisosteres for larger aliphatic systems. The specific building block, 3-(fluoromethyl)azetidin-3-ol hydrochloride, introduces a fluoromethyl group that further modulates lipophilicity while blocking common metabolic liabilities[1].

Late-stage functionalization of this scaffold typically requires N-alkylation. Direct reductive amination is the premier, chemoselective method for achieving this transformation. This application note details the mechanistic causality, solvent selection, and a self-validating standard operating procedure (SOP) for the reductive amination of 3-(fluoromethyl)azetidin-3-ol hydrochloride.

Mechanistic Causality & Reagent Selection

The reductive amination of a secondary amine hydrochloride salt presents specific chemical challenges. The azetidine ring is strained, and the adjacent electron-withdrawing hydroxyl and fluoromethyl groups slightly reduce the nucleophilicity of the nitrogen.

  • Base Selection: Because the starting material is a hydrochloride salt, an auxiliary base is strictly required to liberate the free amine. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases due to its high steric hindrance, which prevents it from participating in competitive nucleophilic attack or forming stable adducts with the electrophile.

  • Reducing Agent: The reaction relies on the chemoselectivity of sodium triacetoxyborohydride (

    
    ). Unlike 
    
    
    
    , which rapidly reduces unreacted aldehydes and ketones, the electron-withdrawing acetate ligands in
    
    
    stabilize the boron-hydride bond. This renders it a mild reducing agent that selectively targets the more electrophilic iminium ion intermediate, as established by2[2].

Mechanism A 3-(Fluoromethyl)azetidin-3-ol HCl B Free Base Formation (via DIPEA) A->B C Nucleophilic Attack on Carbonyl B->C D Hemiaminal Intermediate C->D E Dehydration (Iminium Ion Formation) D->E -H2O F Hydride Transfer (from NaBH(OAc)3) E->F G Tertiary Amine Product F->G

Mechanistic pathway of reductive amination for 3-(fluoromethyl)azetidin-3-ol.

Quantitative Parameters & Solvent Selection

Historically, 1,2-dichloroethane (DCE) was the solvent of choice for


-mediated reactions. However, contemporary pharmaceutical development demands greener alternatives. Comprehensive solvent selection guides demonstrate that Ethyl Acetate (EtOAc) serves as an excellent, environmentally benign substitute, offering comparable kinetics without the severe toxicity associated with halogenated solvents, as detailed by 3[3].
Table 1: Optimal Reagent Stoichiometry
ReagentRoleEquivalentsRationale
3-(Fluoromethyl)azetidin-3-ol HCl Nucleophile1.0Limiting reagent (high-value building block).
Aldehyde / Ketone Electrophile1.1 - 1.2Slight excess ensures complete conversion of the amine.
DIPEA Base1.2 - 1.5Liberates free amine; non-nucleophilic to prevent side reactions.

Reducing Agent1.4 - 1.6Chemoselective hydride source; excess drives complete reduction.
Table 2: Solvent Selection Matrix for Direct Reductive Amination
SolventConversion (1h)Environmental ImpactRecommendation
1,2-Dichloroethane (DCE) >99%High (Toxic, Regulated)Legacy solvent; avoid for new scalable processes.
Ethyl Acetate (EtOAc) 77.9%Low (Green)Preferred ; excellent balance of solubility and safety.
2-Methyltetrahydrofuran 60.7%Low (Green)Alternative for substrates requiring higher polarity/solubility.
Dichloromethane (DCM) 99.1%High (Volatile, Toxic)Use only if EtOAc fails to solubilize intermediates.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues and specific kinetic wait-times are engineered into the steps to ensure intermediate formation before irreversible reduction occurs[3].

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (

    
     or Argon), suspend 3-(fluoromethyl)azetidin-3-ol hydrochloride (1.0 equiv) in anhydrous EtOAc to achieve a 0.2 M concentration.
    
  • Neutralization: Add DIPEA (1.2 equiv) dropwise at room temperature (20–25 °C). Stir for 15 minutes.

    • Validation Check: The cloudy suspension should become noticeably more homogeneous and translucent as the hydrochloride salt is neutralized and the free base is liberated.

  • Condensation: Add the target aldehyde or ketone (1.1 equiv) to the mixture. Stir at room temperature for 30–60 minutes.

    • Causality: This pre-stirring period is critical. It allows the hemiaminal to form and dehydrate into the iminium ion before the reducing agent is introduced, preventing premature reduction of the starting carbonyl to an alcohol.

  • Reduction: Add

    
     (1.5 equiv) in a single portion. The reaction is mildly exothermic. For scale-up operations (>5 g), utilize a room-temperature water bath to prevent thermal spikes.
    
  • Monitoring: Stir the reaction mixture for 2–6 hours. Monitor progression via LC-MS or TLC (staining with Ninhydrin or

    
    ).
    
  • Quench: Once the starting amine is consumed, carefully add saturated aqueous

    
     (equal volume to the organic phase) and stir vigorously for 15 minutes.
    
    • Validation Check: Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur. This step is mandatory as it neutralizes the acetic acid generated during the reaction and safely decomposes any unreacted borohydride species.
  • Isolation: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
    

Workflow W1 1. Salt Neutralization Amine HCl + DIPEA W2 2. Condensation Add Carbonyl (30 min) W1->W2 W3 3. Reduction Add NaBH(OAc)3 (2-6 h) W2->W3 W4 4. Reaction Quench Sat. NaHCO3 (15 min) W3->W4 W5 5. Workup & Isolation Extraction & Purify W4->W5

Step-by-step experimental workflow for direct reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Available at:[Link]

  • MacMillan, D. S., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry (Royal Society of Chemistry). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields with 3-(fluoromethyl)azetidin-3-ol hydrochloride

Topic: Improving Reaction Yields & Handling Protocols Introduction: The "Fluorine Effect" in Scaffold Design You are likely using 3-(fluoromethyl)azetidin-3-ol hydrochloride to introduce a metabolically stable, polar, co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yields & Handling Protocols

Introduction: The "Fluorine Effect" in Scaffold Design

You are likely using 3-(fluoromethyl)azetidin-3-ol hydrochloride to introduce a metabolically stable, polar, conformationally restricted motif into your drug candidate. The geminal substitution at the C3 position (hydroxyl and fluoromethyl) creates a unique vector for lowering lipophilicity (LogD) while blocking the common metabolic soft spot found in unsubstituted azetidines.

However, this reagent presents a "Polarity Trap." Its low molecular weight combined with high polarity (secondary amine + tertiary alcohol) means it behaves differently than standard lipophilic building blocks. This guide addresses the three most common failure modes: Incomplete Salt Neutralization , Aqueous Yield Loss , and Ring Instability .

Module 1: The "Polarity Trap" & Salt Neutralization

Status: CRITICAL - Read before starting any reaction.

The Issue: Users frequently report "disappearing product" after workup or "stalled reactions" (0% conversion). The Cause:

  • Solubility Mismatch: The HCl salt is insoluble in mild organic solvents (DCM, THF).

  • Extraction Failure: The free base is highly water-soluble . Standard extraction protocols (EtOAc/Water) often leave >50% of your material in the aqueous waste layer.

Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Use this for peptide couplings (HATU/EDC) or SNAr reactions to avoid isolation losses.

  • Solvent: Use polar aprotic solvents: DMF or DMAc . (DCM is poor for the salt form).

  • Base Stoichiometry: You must add 3.0 – 3.5 equivalents of DIPEA (Diisopropylethylamine).

    • 1.0 eq to neutralize the HCl.

    • 1.0 eq to activate the carboxylic acid (if using HATU).

    • 1.0–1.5 eq to maintain basicity as the reaction progresses.

  • Order of Addition:

    • Dissolve Carboxylic Acid + HATU in DMF. Stir 5 min.

    • Add 3-(fluoromethyl)azetidin-3-ol HCl .

    • Add DIPEA immediately. Do not let the salt sit in DMF without base for long periods.

Protocol B: Isolation of Free Base (For Sensitive Chemistries)

Use this only if your electrophile is base-sensitive (e.g., certain sulfonyl chlorides or aldehydes).

Step-by-Step Isolation:

  • Suspend the HCl salt in minimal water (1g salt / 2mL H2O).

  • Add K2CO3 (solid) until saturation (pH > 12). Note: NaOH is too harsh and may degrade the ring.

  • The Critical Extraction: Do NOT use Ethyl Acetate.

    • Extract 4x with DCM:Isopropanol (3:1) or CHCl3:Ethanol (3:1) .

  • Dry over Na2SO4 (MgSO4 can trap polar amines).

  • Concentrate at <35°C . The free base is thermally sensitive.

Module 2: N-Functionalization Optimization

The Challenge: The C3 quaternary center creates steric bulk that can retard the nucleophilic attack of the nitrogen, although azetidines are generally more nucleophilic than pyrrolidines due to ring strain (lone pair exposure).

Troubleshooting Table: Reaction Conditions
Reaction TypePreferred ReagentsSolvent SystemCritical Optimization Note
Amide Coupling HATU / DIPEADMF or NMPPre-activation is key. Activate acid for 5-10 mins before adding the azetidine salt/base mixture to reduce racemization of the acid partner.
Reductive Amination NaBH(OAc)3 / Et3NDCE or DCM/MeOHUse DCE (1,2-Dichloroethane) . The higher temperature tolerance (vs DCM) helps overcome steric hindrance at the imine formation step.
SNAr (Aryl Halides) Cs2CO3 or K2CO3DMSO or NMPRequires heat (80-100°C). Monitor for Ring Opening. If decomposition occurs, switch to Pd-catalyzed Buchwald conditions (RuPhos G3).
Sulfonylation R-SO2Cl / PyridineDCMChemoselectivity Risk. Strong sulfonyl chlorides may react with the C3-OH. Keep temp at 0°C.
Visualizing the Optimization Logic

ReactionLogic Start START: Reaction Stalled/Low Yield CheckState Is the Azetidine dissolved? Start->CheckState SolventSwitch Switch Solvent: DMF, DMAc, or DMSO CheckState->SolventSwitch No (Slurry) CheckBase Check Base Stoichiometry CheckState->CheckBase Yes (Solution) SolventSwitch->CheckBase AddBase Increase Base to >3.0 eq (DIPEA/NMM) CheckBase->AddBase < 3.0 eq CheckTemp Temperature Control CheckBase->CheckTemp > 3.0 eq AddBase->CheckTemp Heat Heat to 60-80°C (Monitor Ring Opening) CheckTemp->Heat No Product (LCMS) Success Reaction Complete CheckTemp->Success Product Forming Heat->Success

Caption: Decision tree for troubleshooting stalled N-functionalization reactions involving azetidine salts.

Module 3: Stability & Chemoselectivity

FAQ: Will the C3-Hydroxyl group interfere?

Answer: Generally, no .

  • Mechanistic Insight: The C3-OH is a tertiary alcohol. It is sterically crowded and much less nucleophilic than the secondary amine (N1).

  • Exception: If you use highly reactive electrophiles like Acid Chlorides or Anhydrides with strong bases (NaH), you will get O-acylation.

  • Solution: Use mild coupling agents (EDC/HOBt, HATU) which are chemoselective for the amine. If using acid chlorides, perform the reaction at -78°C to 0°C to favor N-acylation.

FAQ: Ring Opening Risks

Answer: Azetidines are strained (~25 kcal/mol).[1]

  • Danger Zone: Strong Lewis Acids (e.g., BBr3, AlCl3) or strong nucleophiles in acidic media can attack the C2/C4 positions, leading to ring-opening to form linear amines.

  • Observation: If you see a mass of M + 18 (water addition) or M + Nu (nucleophile addition) in LCMS, your ring has opened.

  • Prevention: Maintain pH > 4 during workup. Avoid heating >100°C in the presence of nucleophiles.

References

  • Azetidine Synthesis & Reactivity

    • Recent advances in the synthesis and reactivity of azetidines.[1][2][3][4] (2021).[1] Organic & Biomolecular Chemistry.

    • Source:

  • Fluorine in Medicinal Chemistry (pKa & Lipophilicity effects)

    • Fluorine in medicinal chemistry. (2014). Chemical Society Reviews.
    • Source:

  • Handling of Polar Amine Salts

    • Practical Guide to Rational Optimization of Peptide Coupling. (General Protocol Standards).
    • Source:

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 3-(fluoromethyl)azetidin-3-ol hydrochloride before handling.

Sources

Optimization

Technical Support Center: Azetidine Synthesis &amp; Handling

Subject: Preventing Ring Opening & Polymerization in Azetidine Scaffolds The Core Issue: The "Azetidine Paradox" Why is this happening? The azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/m...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Ring Opening & Polymerization in Azetidine Scaffolds
The Core Issue: The "Azetidine Paradox"

Why is this happening? The azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol , nearly identical to the highly reactive cyclobutane and aziridine rings. Yet, azetidines are kinetically stable enough to be handled at room temperature—until they aren't.

The failure mode is almost always driven by the formation of an Azetidinium Ion intermediate. Once the nitrogen is protonated or alkylated (quaternized), the ring C-N bonds become hyper-electrophilic. Any available nucleophile (solvent, counter-ion, or intramolecular heteroatom) will attack the C2 or C4 position to relieve that 25 kcal/mol of strain, resulting in a linear amine or a ring-expanded product.

Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "My ring opens during Boc deprotection."

Diagnosis: Acid-mediated hydrolysis. You likely used standard TFA/DCM conditions. The protonated azetidine is stable, but the counter-ion or trace water is attacking the ring.

The Fix: The "Non-Nucleophilic" Deprotection Protocol Standard HCl/Dioxane is dangerous because Cl⁻ is a competent nucleophile that will open the ring to form


-chloropropylamines.
  • Option 1: Scavenger-Assisted TFA (Recommended)

    • Reagents: TFA:DCM (1:2 ratio) + 5% Triethylsilane (TES) .

    • Mechanism: TES acts as a cation scavenger, but more importantly, the high dilution reduces bimolecular attack.

    • Critical Step: Perform at 0°C . Do not warm to RT. Quench immediately with cold saturated NaHCO₃.

  • Option 2: The Anhydrous Alternative (TMSOTf)

    • Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) + 2,6-Lutidine in DCM.

    • Why: This method avoids protonation entirely. The TMS group binds to the carbamate oxygen, cleaving the Boc group without generating a highly acidic protonated azetidinium species in the presence of nucleophiles.

Scenario B: "I'm losing product during C3-functionalization."

Diagnosis: The "Butterfly" Effect. When substituting a leaving group (LG) at the C3 position, the transition state requires the ring to pucker. If the LG is too good (e.g., Triflate), the nitrogen lone pair can participate (anchimeric assistance), forming a bicyclic intermediate that snaps open.

The Fix: Regulate Leaving Group Lability

  • Avoid: C3-Triflates (OTf) or Halides on free azetidines.

  • Use: C3-Mesylates (OMs) or Tosylates (OTs).

  • Protocol:

    • Protect Nitrogen with a strong electron-withdrawing group (Cbz, Ts, or Boc) to reduce the nucleophilicity of the nitrogen lone pair.

    • Perform substitution (

      
      ) in polar aprotic solvents (DMF, DMSO) to accelerate the attack of the external nucleophile over the internal nitrogen participation.
      
Scenario C: "My product vanishes during aqueous workup."

Diagnosis: Water Solubility & Polymerization.

  • Solubility: Small azetidines (MW < 150) are highly water-soluble as free bases.

  • Polymerization: In concentrated free-base form, one azetidine molecule acts as a nucleophile attacking another azetidinium ion, leading to rapid oligomerization (viscous oil formation).

The Fix: The "Cold & Dilute" Isolation

  • Never concentrate the free base to dryness.

  • Extraction: Use Chloroform/Isopropanol (3:1) instead of DCM/EtOAc for better recovery from aqueous phase.

  • Storage: Store as a salt (Oxalate or HCl) or keep in solution at -20°C.

Data & Decision Support
Table 1: Ring Strain & Stability Metrics
HeterocycleRing SizeStrain Energy (kcal/mol)Primary Failure ModeRecommended Protection
Aziridine 3~27.0Explosive Ring OpeningSulfonamides (Ts, Ns)
Azetidine 4~25.4 Acid-Catalyzed Hydrolysis Carbamates (Boc, Cbz)
Pyrrolidine 5~6.0Inert (Stable)Any
Piperidine 6~0.0Inert (Stable)Any
Visual Logic: The Ring Opening Pathway

Figure 1: Mechanism of Acid-Catalyzed Failure vs. Stabilization.

AzetidineStability Start N-Boc Azetidine Intermed Protonated Azetidinium (Highly Electrophilic) Start->Intermed Deprotection Acid Acid (H+) Acid->Intermed Path_Fail Nucleophile Attack (Nu-) (Cl-, H2O, Solvent) Intermed->Path_Fail Weak Nu Present Result_Safe STABLE SALT (Azetidine-H+) Intermed->Result_Safe Cold / Bulky Counterion Result_Fail RING OPENED (Linear Amine) Path_Fail->Result_Fail Path_Safe Steric Shielding / Non-Nu Counterion

Caption: The "Fork in the Road": Once protonated, the azetidine ring is a thermodynamic time bomb. Success depends on excluding nucleophiles (red path) to maintain the ring (green path).

Experimental Protocol: Safe N-Boc Deprotection

Use this standard operating procedure (SOP) for sensitive substrates.

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in DCM (0.1 M concentration).

  • Cooling: Cool solution to 0 °C in an ice/water bath.

  • Scavenger: Add Triethylsilane (2.0 equiv) . Note: This scavenges the tert-butyl cation and prevents side reactions.

  • Acid Addition: Add TFA (10-15 equiv) dropwise over 5 minutes.

    • Critical: Do not use HCl/Dioxane or HCl/MeOH.

  • Monitoring: Stir at 0 °C. Monitor by TLC/LCMS. Do not let it run overnight; usually complete in 1-2 hours.

  • Quench:

    • Method A (Isolation as Salt): Concentrate in vacuo at <30°C. Triturate with cold diethyl ether to obtain the TFA salt.

    • Method B (Free Base): Pour into ice-cold saturated NaHCO₃. Extract immediately with CHCl₃/IPA (3:1).

References
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Soda, T., et al. (2018). "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Reviews, 118(18), 8960-9009. Link

  • Dudley, G. B., et al. (2001). "Rational Design of Conditions for the Deprotection of Acid-Sensitive Boc-Amines." The Journal of Organic Chemistry, 66(22), 7542-7546. Link

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322. (Source for Ring Strain Energy data). Link

Troubleshooting

Solubility issues of 3-(fluoromethyl)azetidin-3-ol HCl in organic solvents

This guide is structured as a Technical Support Center resource, designed for immediate application in a laboratory setting. It addresses the specific physicochemical challenges of 3-(fluoromethyl)azetidin-3-ol hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center resource, designed for immediate application in a laboratory setting. It addresses the specific physicochemical challenges of 3-(fluoromethyl)azetidin-3-ol hydrochloride , a polar, thermally sensitive, and amphoteric intermediate often used in the synthesis of SERDs (Selective Estrogen Receptor Degraders) and other pharmaceutical targets.[1][2][3]

[1][2][3][4][5][6]

Product: 3-(fluoromethyl)azetidin-3-ol Hydrochloride CAS: 18621-18-6 (Generic Azetidin-3-ol HCl ref), Specific Fluorinated Analog often custom synthesized.[1][2][3][4][5][6] Chemical Formula: C


H

FNO

HCl Molecular Weight: 141.57 g/mol (Salt) | 105.11 g/mol (Free Base)[1][2][3]

Executive Summary: The Solubility Paradox

Users frequently encounter reaction failures or low yields when using this compound in standard organic synthesis.[5] The core issue is the solubility dichotomy between the stable storage form (HCl salt) and the reactive form (Free Base).[1]

  • The HCl Salt is highly polar, ionic, and hygroscopic.[1][6] It is insoluble in the non-polar organic solvents (DCM, THF, Toluene, Ether) typically used for coupling or substitution reactions.[1][6]

  • The Free Base is a polar oil/low-melting solid, soluble in organic solvents but prone to polymerization and ring-opening if handled improperly.[1][2][3][4][5][6]

Key Takeaway: You cannot simply swap solvents.[2][4][5][6] You must align the form of the reagent (Salt vs. Free Base) with the medium of your reaction.

Troubleshooting Guide (Q&A)

Q1: "I am trying to couple this amine in DCM (or THF) using EDCI/HOBt, but the starting material sits as a solid at the bottom. Yield is <10%."

Diagnosis: The HCl salt is insoluble in Dichloromethane (DCM) and Tetrahydrofuran (THF).[1][2][3] The amine is protonated (


) and cannot act as a nucleophile.[1][2][3][5][6]
Solution:  You must perform an In-Situ Neutralization .[1][2][3][4][5][6]
  • Do not filter the solid; it is your reactant.[6]

  • Add a non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) to the reaction mixture.[1][2][3]

  • Stoichiometry: Add at least 1.1 equivalents of base relative to the HCl salt.[7] This liberates the free amine, which will slowly dissolve into the DCM/THF and react.

  • Visual Cue: The suspension will often change appearance (from dense crystal to fine precipitate of TEA

    
    HCl) or clear up significantly.[2]
    
Q2: "I tried to isolate the free base by extracting with Diethyl Ether/EtOAc, but I recovered almost nothing."

Diagnosis: High Water Solubility.[2][4][5][6] The 3-hydroxy group and the amine make the free base extremely polar.[5] It partitions poorly into non-polar ethers or esters, preferring the aqueous phase even at high pH.[1][6] Solution: Use a "Salting Out" protocol with a more polar organic solvent.[2][4][5][6]

  • Solvent: Use DCM or a mixture of Chloroform:Isopropanol (3:1) .[1][2][3][6]

  • Technique: Saturate the aqueous layer with NaCl or K

    
    CO
    
    
    
    before extraction to push the amine into the organic layer. (See Protocol B below).
Q3: "My product decomposes or turns brown upon concentration."

Diagnosis: Thermal Instability / Ring Strain.[2][4][5][6] Azetidines are strained 4-membered rings.[1][2][3][4][5][6] The 3-fluoromethyl group adds electronic factors that can facilitate ring opening or elimination (HF loss) under heating or strong acidic/basic conditions.[1][2][3][4][5][6] Solution:

  • Temperature: Keep water bath < 35°C during rotary evaporation.

  • Storage: Do not store the free base. Use it immediately in the next step. If storage is necessary, re-form the salt or store as a frozen solution in benzene/dioxane.[6]

Decision Tree: Solvent & Base Selection[1][4]

This diagram guides you through selecting the correct solvent system based on your reaction type.

SolubilityDecisionTree Start Start: 3-(fluoromethyl)azetidin-3-ol HCl ReactionType What is your Reaction Type? Start->ReactionType NuSub Nucleophilic Substitution (SNAr, Alkylation) ReactionType->NuSub High Temp / SN2 Coupling Amide Coupling / Reductive Amination (DCM, THF, 1,4-Dioxane) ReactionType->Coupling Mild Cond. SolventChoice1 Preferred Solvents: DMF, DMSO, NMP, Acetonitrile NuSub->SolventChoice1 SolventChoice2 Solvent is Non-Polar (DCM, THF) Coupling->SolventChoice2 Action1 Use Inorganic Base (K2CO3, Cs2CO3, NaH) SolventChoice1->Action1 Action2 REQUIRED: Add Organic Base (DIPEA, TEA, NMM) > 1 eq SolventChoice2->Action2 Result1 Salt dissolves or reacts as suspension (Heterogeneous) Action1->Result1 Result2 In-Situ Free Basing: Amine enters solution Action2->Result2

Figure 1: Decision matrix for handling azetidine HCl salts in synthesis.

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Use this method to avoid isolating the unstable free base.[1][2][3][4][5]

  • Suspend 3-(fluoromethyl)azetidin-3-ol HCl (1.0 eq) in dry DCM or THF (0.1 M concentration).

  • Add the carboxylic acid (1.0–1.2 eq) and coupling reagent (e.g., HATU, EDCI).[1][2]

  • Cool the mixture to 0°C.

  • Add DIPEA (Diisopropylethylamine) dropwise.[1][2][3][6]

    • Critical Step: You need 2.5–3.0 equivalents of base total (1 eq to neutralize the HCl salt, 1+ eq for the coupling reaction).[1]

  • Stir at 0°C for 30 mins, then warm to Room Temperature. The suspension should clarify as the reaction proceeds.

Protocol B: Isolation of Free Base (High Recovery Method)

Use this only if your reaction is strictly incompatible with amine salts.[1][2][3]

  • Dissolve the HCl salt in the minimum amount of water (approx. 10 vol).[2]

  • Cool to 0°C in an ice bath.

  • Basify to pH > 12 using saturated aqueous K

    
    CO
    
    
    
    or 50% NaOH.
    • Note: Inorganic carbonates are preferred to avoid excess heat generation.[2][4][5][6]

  • Saturate the aqueous phase with solid NaCl ("Salting Out").

  • Extract 4 times with DCM or CHCl

    
    :Isopropanol (3:1) .
    
    • Avoid Ether/Hexane: They will fail to extract the polar amine.[5][6]

  • Dry combined organics over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).
    • Avoid MgSO

      
      : It is slightly acidic and can trap polar amines.[2][5][6]
      
  • Concentrate under reduced pressure at < 30°C .

  • Result: Colorless to pale yellow oil.[2][4][5][6] Use immediately.

Solubility Data Reference

SolventHCl Salt SolubilityFree Base SolubilityNotes
Water High (>100 mg/mL)HighpH dependent speciation.[1][2][3][4][5][6]
Methanol High HighGood for recrystallization of salt.[2][4][6]
DMSO / DMF High HighBest for SNAr / Alkylation reactions.[2][4][5][6]
DCM / Chloroform Insoluble (<1 mg/mL)High Standard solvent for Free Base.[1][2][3][6]
THF InsolubleModerate/HighSalt may form a gum; Free base dissolves.[2][4][5][6]
Ethyl Acetate InsolubleModeratePoor extraction solvent for this compound.[2][4][5][6]
Diethyl Ether InsolubleLow Do not use for extraction.
Hexane / Toluene InsolubleInsolubleAntisolvent for precipitation.[2][4][5][6]

References

  • Synthesis of Azetidine Intermediates

    • Patent: Eli Lilly and Company.[2][5][6] "Selective Estrogen Receptor Degraders."[2][4][6] U.S. Patent 11,634,426 B2, April 25, 2023.[1][2][6] (Describes the use of 3-(fluoromethyl)azetidine HCl in reductive aminations using DCM/Sodium Triacetoxyborohydride).

  • General Handling of Polar Azetidines

    • Article: O'Boyle, N.M., et al. "Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones."[1][2][3][4][5][6] Molecules, 2022, 27(17), 5408.[1][2][6] (Discusses stability and synthesis of fluorinated azetidine analogs).

    • [1][2][3]

  • Safety & Properties (SDS)

    • Source: MedChemExpress Safety Data Sheet, "Azetidin-3-ol hydrochloride".[1][2][3][4][5][6][8] (Provides baseline hazard and storage data for the class of compounds).

Sources

Optimization

Technical Support Center: Purification of 3-(Fluoromethyl)azetidin-3-ol Scaffolds

Status: Operational Ticket ID: T-AZET-F-003 Subject: Troubleshooting Isolation & Purification of 3-(Fluoromethyl)azetidin-3-ol Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division I...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-AZET-F-003 Subject: Troubleshooting Isolation & Purification of 3-(Fluoromethyl)azetidin-3-ol Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive" Scaffold

You are likely here because your reaction mixture has turned into a black tar, or your product has vanished into the aqueous layer during extraction.

The 3-(fluoromethyl)azetidin-3-ol core is a high-value fragment in medicinal chemistry (low lipophilicity, metabolic stability), but it presents a "perfect storm" of purification challenges:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain) is susceptible to ring-opening polymerization under acidic conditions.[1]

  • Amphiphilicity: The molecule possesses both a basic amine and a polar alcohol, making the free base highly water-soluble.

  • Fluorination Side-Reactions: Introduction of the fluorine atom (often via DAST or Deoxo-Fluor) generates stubborn elimination byproducts (exocyclic alkenes) and hazardous HF sludge.

This guide prioritizes yield preservation and safety .

Module 1: The Fluorination Crisis (Quenching & Workup)

Context: You have just treated N-Boc-3-hydroxyazetidine-3-methanol (or a spiro-epoxide precursor) with DAST/Deoxo-Fluor. The reaction is complete, but the mixture is a fuming, dark orange/brown solution.

The Hazard: Hydrofluoric Acid (HF) Generation

Upon contact with water, unreacted DAST releases HF. Standard bicarbonate quenching often causes rapid CO2 evolution and "volcanoing," leading to product loss.

Protocol: The "Controlled Cascade" Quench

Do not pour the reaction mixture into water.

  • Dilution: Dilute the reaction mixture 1:1 with DCM (Dichloromethane).

  • The Cryo-Quench: Cool the mixture to -20°C .

  • Reagent: Use Saturated Aqueous Potassium Carbonate (K2CO3) , not Sodium Bicarbonate. K2CO3 has a higher pH and neutralizes HF more effectively without the violent foaming associated with rapid CO2 evolution.

  • Dropwise Addition: Add the K2CO3 solution dropwise. A solid sludge (fluoride salts) will form.

  • Filtration (Crucial Step): Do not attempt to separate layers yet. Filter the biphasic slurry through a pad of Celite to remove the sticky fluoride salts. Wash the pad with DCM.

  • Separation: Now separate the organic layer. The emulsion should be minimal.

Decision Logic: Fluorination Workup

FluorinationWorkup Start Crude DAST/Deoxo-Fluor Rxn Dilute Dilute 1:1 with DCM Cool to -20°C Start->Dilute Quench Dropwise add Sat. K2CO3 Dilute->Quench Check Did sludge form? Quench->Check Filter Filter through Celite pad (Removes sticky salts) Check->Filter Yes Emulsion Add 10% Rochelle Salt Sol. Stir 30 mins Check->Emulsion No (Emulsion) Sep Phase Separation (Organic Layer) Filter->Sep Emulsion->Sep

Figure 1: Decision tree for safely working up fluorination reactions to avoid product loss and HF exposure.

Module 2: Purification of the Protected Intermediate

Target: N-Boc-3-(fluoromethyl)azetidin-3-ol. Major Impurity: N-Boc-3-methyleneazetidine (Elimination product).

The Separation Challenge

The elimination byproduct (alkene) is less polar than the alcohol, but the Rf difference can be small (e.g.,


) in standard Hexane/EtOAc systems. Furthermore, the azetidine nitrogen can interact with silanols, causing peak tailing.
Recommended Stationary Phase Modifiers

Standard silica gel is acidic (pH ~5). You must neutralize it to prevent degradation or streaking.

Solvent SystemAdditiveApplication
Hexane / EtOAc 1% Triethylamine (Et3N) Standard. Pre-wash the column with 1% Et3N in Hexane before loading. This "caps" active silanols.
DCM / MeOH 0.5% NH4OH (aq) High Polarity. Use for very polar intermediates. The ammonium hydroxide sharpens the peaks better than Et3N in DCM systems.
Toluene / Acetone None Alternative. Often provides better separation selectivity (alpha value) between the fluoro-alcohol and the alkene impurity than Hex/EtOAc.
The "Silver Bullet" for Alkene Removal

If the elimination product co-elutes with your fluoro-alcohol:

  • Impregnated Silica: Use 10% w/w

    
     on Silica Gel.
    
  • Mechanism: Silver ions complex reversibly with the alkene (

    
    -complexation), significantly retarding its elution. The fluoro-alcohol (saturated) moves through freely.
    
  • Eluent: 10-40% EtOAc in Hexane.

Module 3: Isolating the Free Base (Deprotection)

Context: You have removed the Boc group (using TFA or HCl). You now have the salt. You need the free base 3-(fluoromethyl)azetidin-3-ol. The Problem: The free base is a water-soluble, hygroscopic oil. Traditional extraction (DCM/Water) fails because the compound prefers the aqueous phase (LogP < 0).

Protocol: Solid Phase Extraction (Catch & Release)

Avoid liquid-liquid extraction. Use a Strong Cation Exchange (SCX) cartridge.

Workflow:

  • Load: Dissolve the crude salt (TFA/HCl salt) in minimal MeOH or Water. Load onto a pre-conditioned SCX-2 cartridge .

  • Wash (Catch): Flush with MeOH (3-5 column volumes).

    • What happens: The azetidine amine binds to the sulfonic acid resin. Non-basic impurities and protecting group byproducts wash away.

  • Elute (Release): Flush with 2M NH3 in MeOH .

    • What happens: The ammonia displaces the azetidine.

  • Finish: Concentrate the ammoniacal filtrate in vacuo (keep bath < 30°C to avoid volatility loss).

Workflow Visualization: SCX Purification

SCXPurification Input Crude Salt (in MeOH/H2O) SCX SCX-2 Cartridge (Sulfonic Acid) Input->SCX Wash Wash: MeOH (Elutes Impurities) SCX->Wash Elute Elute: 2M NH3/MeOH (Displaces Product) SCX->Elute Waste Waste (Non-basic byproducts) Wash->Waste Product Pure Free Base (Filtrate) Elute->Product

Figure 2: "Catch and Release" purification strategy for water-soluble azetidines.

Frequently Asked Questions (FAQs)

Q1: My product decomposes on the rotavap. Why? A: 3-(fluoromethyl)azetidin-3-ol is thermally unstable and volatile.

  • Fix: Never heat the water bath above 30°C .

  • Fix: Do not distill to dryness if possible; store as a concentrated stock solution or immediately convert to a stable salt (e.g., oxalate or hydrochloride) for storage.

Q2: I see a new spot on TLC after leaving the free base in CDCl3 for NMR. A: Azetidines react with the acidity of CDCl3 (which often contains traces of HCl/DCl) to ring-open or polymerize.

  • Fix: Filter CDCl3 through basic alumina before use, or use

    
     or DMSO-
    
    
    
    for characterization.

Q3: Can I distill the free base? A: Only under high vacuum (< 1 mbar) and low temperature (Kugelrohr). However, the risk of polymerization is high. The SCX method (Module 3) is superior to distillation for purity.

References

  • Synthesis of 3-fluoroazetidines

    • Patent: Vertex Pharmaceuticals Inc. "Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol." WO2018108954A1.
  • Handling DAST and Deoxo-Fluor

    • Article: "Diethylaminosulfur Trifluoride (DAST)."[2] MilliporeSigma Technical Bulletin. (Safety data on detonation temperatures and quenching).

  • Purification of Polar Amines

    • Guide: "Isolation of water soluble azetidin-3-ol free base." ResearchGate Discussions & Protocols.
  • Azetidine Ring Strain & Stability: Journal: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. (Mechanistic insight into ring opening).

Sources

Troubleshooting

Troubleshooting nucleophilic substitution on sterically hindered azetidines

This technical guide addresses the specific challenges of performing nucleophilic substitution on sterically hindered azetidines. It is designed for researchers encountering low reactivity, ring decomposition, or unexpec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of performing nucleophilic substitution on sterically hindered azetidines. It is designed for researchers encountering low reactivity, ring decomposition, or unexpected elimination products.

Topic: Nucleophilic Substitution on Sterically Hindered Azetidines Audience: Medicinal Chemists, Process Chemists Status: Active

Core Mechanistic Analysis

Before troubleshooting specific failures, it is critical to diagnose whether your reaction is failing due to steric blockade or strain-release decomposition .

The "Neopentyl" Trap at C3

Azetidines are puckered rings. In 3,3-disubstituted systems (or even bulky 3-monosubstituted systems), the C3 carbon effectively behaves like a neopentyl center .

  • 
     Constraint:  The classic 
    
    
    
    backside attack requires a trajectory of 180° relative to the leaving group.[1] In a 3,3-disubstituted azetidine, the ring substituents and the N-protecting group create a "steric wall" that makes this trajectory energetically inaccessible.
  • Competing Pathways: When

    
     is retarded, two parasitic pathways dominate:
    
    • Ring Opening: Nucleophilic attack at C2/C4 (less hindered, strain release).

    • Elimination: Formation of 1-azetines (highly strained imines) or 2-azetines.

Visualization: The Reactivity Landscape

AzetidineReactivity cluster_0 Forbidden Zone Start Sterically Hindered Azetidine (C3-LG) SN2 SN2 Substitution (Backside Attack) Start->SN2 Blocked by Sterics/Pucker Radical Radical/Metal Cross-Coupling Start->Radical Accessible (Planar Intermediate) RingOpen Ring Opening (Attack at C2/C4) Start->RingOpen Strain Release (Lewis Acid/Nu-) Elimination Elimination to Azetine Start->Elimination Basic Conditions

Caption: Figure 1. Mechanistic divergence in hindered azetidines. Direct


 is often kinetically incompetent, leading to decomposition or elimination.

Troubleshooting Guide (Q&A)

Scenario A: The "Inert" Substrate

Q: I am trying to displace a mesylate/halide at the C3 position of a 3-alkyl azetidine, but I see no reaction even after heating.

Diagnosis: You are likely attempting an


 reaction on a neopentyl-like center. The ring pucker and the N-protecting group (especially bulky ones like Boc or Trityl) block the nucleophile's approach.

Corrective Actions:

  • Switch Mechanism: Abandon

    
    . Use Radical Cross-Coupling  (Minisci-type or Photoredox). Carbon-centered radicals at C3 are planar and less sensitive to steric approach.
    
  • Lithiation-Trapping: If you have a 3-iodoazetidine, perform a Lithium-Halogen exchange (using

    
    -BuLi or 
    
    
    
    -HexLi) followed by electrophilic trapping.
    • Warning: This intermediate is unstable. Use Flow Chemistry (see Protocol 2) to avoid elimination to azetine.

  • Change the LG: If you must do substitution, use a "flying wedge" approach—ensure the Leaving Group (LG) is on the convex face of the puckered ring to minimize steric clash for the incoming nucleophile.

Scenario B: The "Tar" Formation

Q: My reaction mixture turns dark/viscous, and NMR shows broad peaks or acyclic amines.

Diagnosis: Ring Opening Polymerization (ROP) or hydrolytic ring opening.

  • Cause: Azetidines have ~25 kcal/mol of ring strain.[2] Lewis acids (metal salts, protons) coordinate to the Nitrogen, activating the C2/C4 positions for nucleophilic attack.[3]

  • Trigger: Using Lewis acidic reagents (e.g., Zn, Mg salts) or protic solvents with strong nucleophiles.

Corrective Actions:

  • Scavenge Acids: Add a non-nucleophilic base (e.g., 2,6-lutidine or

    
    ) to neutralize trace acid.
    
  • Protect the Nitrogen: Ensure the N-protecting group is Electron Withdrawing (EWG) like Tosyl (Ts) or Cbz . Electron-rich azetidines (N-alkyl) are far more prone to ring opening via azetidinium ion formation.

  • Avoid Lewis Acids: If your nucleophile requires Lewis Acid activation, switch to a Brønsted base activation or use a phase-transfer catalyst.

Scenario C: The "Elimination" Product

Q: I used a strong nucleophile (e.g., NaOEt, KCN) on 3-iodoazetidine, but I isolated an alkene or an imine.

Diagnosis: E2 Elimination . The basicity of your nucleophile promoted dehydrohalogenation to form an azetine (which may hydrolyze to an acyclic imine/aldehyde).

Corrective Actions:

  • Soft Nucleophiles: Switch to "soft" nucleophiles (e.g., thiols, azides, malonates) that have high nucleophilicity but low basicity.

  • Solvent Switch: Change from polar protic (EtOH) to polar aprotic (DMF, DMSO, NMP). This increases the nucleophilicity of the anion without increasing basicity (relative to solvation).

  • Lower Temperature: Elimination usually has a higher activation energy than substitution. Cool the reaction to 0°C or -20°C.

Experimental Protocols

Protocol 1: Radical Cross-Coupling (Substitutes )

For functionalizing C3 of hindered azetidines using Photoredox/Nickel catalysis.

Concept: Instead of displacing a leaving group, you generate a radical at C3 which couples with an aryl/alkyl halide.

Reagents:

  • Substrate: 3-iodo-N-Boc-azetidine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (10 mol%), dtbbpy (10 mol%)
    
  • Photocatalyst:

    
     (1 mol%)
    
  • Reductant: TDAE or Silane (Check specific literature)

  • Solvent: DMA or Acetonitrile (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon, combine Ni-catalyst, ligand, and photocatalyst in the solvent. Stir for 30 mins to form the active complex.

  • Addition: Add the azetidine substrate, aryl bromide, and base/reductant.

  • Irradiation: Seal the vial and irradiate with Blue LED (450 nm) with fan cooling (maintain <30°C).

  • Monitoring: Monitor via LCMS. The radical intermediate is planar, bypassing the steric inhibition of the puckered ring.

  • Workup: Dilute with EtOAc, wash with

    
     (aq), dry, and purify.
    
Protocol 2: Flow Lithiation-Trapping

For generating 3-substituted azetidines via unstable lithiated intermediates.

Concept: 3-Lithiated azetidines decompose to azetines within seconds at > -50°C. Flow chemistry allows generation and trapping within milliseconds.

Flow Setup Parameters:

Parameter Setting Note
Solvent CPME (Cyclopentyl methyl ether) Green solvent, handles low temp well.
Reagent A 3-Iodo-N-Boc-azetidine (0.1 M) Dry, acid-free.

| Reagent B |


-HexylLithium (0.4 M) | Safer alternative to 

-BuLi. | | Electrophile | Ketone/Aldehyde (0.2 M) | In CPME. | | Temp (Reactor 1) | -50 °C | Critical to prevent elimination. | | Residence Time | < 100 ms (Lithiation) | Must be extremely fast. |

Workflow:

  • Pump Reagent A and B into a T-mixer at -50°C.

  • Pass through a short reactor coil (residence time ~80ms).

  • Immediately mix with Electrophile stream in a second T-mixer.

  • Quench the output stream into sat.

    
    .
    

Decision Matrix for Azetidine Functionalization

Use this logic flow to select the correct synthetic strategy.

DecisionTree Start Start: Azetidine C3 Functionalization IsHindered Is C3 Sterically Hindered? (3,3-disubstituted or bulky groups) Start->IsHindered IsTertiary Is the Center Tertiary? (e.g., 3-bromo-3-methyl) IsHindered->IsTertiary Yes StandardSN2 Standard SN2 (Polar Aprotic, Heat) IsHindered->StandardSN2 No (Secondary C3) RadicalMethod Radical Cross-Coupling (Ni/Photoredox) IsTertiary->RadicalMethod Yes Lithiation Flow Lithiation (Li-Hal Exchange) IsTertiary->Lithiation No (Secondary but hindered) CheckRingOpen Check Ring Opening: Add Base, Lower Temp StandardSN2->CheckRingOpen If Low Yield

Caption: Figure 2. Strategic decision tree for selecting the functionalization method based on steric environment.

References

  • Flow Synthesis & Lithiation: Colella, M., et al. (2021).[4] "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor." Chem. Eur. J.Link

  • Radical Functionalization: Duncton, M. A., et al. (2009). "Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction." J. Org.[5] Chem.Link

  • Photoredox/Minisci: Bosset, C., et al. (2018). "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines." Org.[5][6][7] Lett.Link[7]

  • Ring Opening Mechanisms: Couty, F., et al. (2017). "Regioselective Ring-Opening Reactions of Unsymmetric Azetidines." ResearchGate Review.Link

  • Azetidinylation Reagents: Wang, X.-R., et al. (2025).[5][8] "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." ChemRxiv.Link

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Fluoromethyl Azetidines: A Comparative Technical Guide

Executive Summary Fluoromethyl azetidines are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for amines and as conformationally restricted scaffolds. However, their analysis presents un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoromethyl azetidines are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for amines and as conformationally restricted scaffolds. However, their analysis presents unique challenges due to the interplay between the high ring strain of the azetidine core (~26 kcal/mol) and the strong electronegativity of the fluorine substituent.

This guide provides a technical comparison of the fragmentation behaviors of 2-(fluoromethyl)azetidine versus its non-fluorinated analog, 2-methylazetidine . It details the mechanistic pathways—specifically the competition between ring-opening and hydrofluoric acid (HF) elimination—and offers validated protocols for their detection in drug development workflows.

Part 1: The Comparative Landscape

In drug discovery, distinguishing between metabolic soft spots and stable moieties is critical. The fluoromethyl azetidine motif is often employed to block metabolic oxidation that would occur on a standard methyl group.

Analytical Comparison: Fluorinated vs. Non-Fluorinated

The introduction of fluorine alters the mass spectral signature significantly. The table below outlines the core differences expected during Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Feature2-Methylazetidine (Reference)2-(Fluoromethyl)azetidine (Target)Analytical Implication
Parent Ion (

)

72.08

90.07
+18 Da shift (F vs H substitution).
Primary Neutral Loss Ethylene (

Da)
HF (

Da) & Ethylene (

Da)
HF loss is a diagnostic marker for the fluorinated motif.
Basicity (Gas Phase) HighLoweredFluorine's inductive effect reduces proton affinity, potentially lowering ESI sensitivity.
Ring Strain Release Dominant pathwayDominant pathwayBoth scaffolds readily undergo ring opening upon collisional activation.

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of fluoromethyl azetidines is governed by two opposing forces: the relief of ring strain and the thermodynamic stability of the C-F bond.

The "Fluorine Effect" on Fragmentation

Unlike non-fluorinated azetidines, which fragment almost exclusively via ring cleavage (retro-[2+2]), fluoromethyl azetidines exhibit a competitive pathway involving the loss of neutral HF (


 20).
  • Inductive Destabilization: The electron-withdrawing fluorine destabilizes the adjacent carbocation formed during ring opening.

  • HF Elimination: Under higher collision energies, the proton on the nitrogen (from ESI) can interact with the fluorine, facilitating the elimination of HF.

Fragmentation Pathways (Diagram)

The following diagram illustrates the competitive fragmentation pathways for a generic 2-(fluoromethyl)azetidine (


).

Fragmentation Parent Parent Ion [M+H]+ (m/z 90) RingOpen Ring Opening (Strain Relief) Parent->RingOpen Collision Activation PathA Pathway A: Ethylene Loss (-28 Da) RingOpen->PathA PathB Pathway B: HF Elimination (-20 Da) RingOpen->PathB IonA Iminium Ion (m/z 62) PathA->IonA Retro-[2+2] IonB Dehydro-azetidine (m/z 70) PathB->IonB 1,4-Elimination FragmentC Secondary Frag (m/z 42) IonA->FragmentC -HF

Caption: Competitive fragmentation pathways of protonated 2-(fluoromethyl)azetidine. Pathway A represents the standard azetidine ring cleavage, while Pathway B highlights the fluorine-specific neutral loss.

Part 3: Experimental Protocol

To achieve reproducible fragmentation data for these polar, basic compounds, specific attention must be paid to the mobile phase pH and source parameters.

Validated Workflow for LC-MS/MS Characterization

Objective: To generate a spectral library entry for a fluoromethyl azetidine derivative.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection. Note: High concentrations can lead to space-charge effects in ion traps, distorting isotope ratios.

Step 2: Chromatographic Separation (HILIC)

Due to the polarity of the azetidine ring, Reverse Phase (C18) often results in elution in the void volume.

  • Column: HILIC (e.g., Amide or Silica), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Rationale: The acidic pH ensures the azetidine nitrogen (

    
    ) remains protonated for ESI detection.
    
Step 3: Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the strained ring).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10-15 eV): Preserves parent ion.

    • High CE (>30 eV): Required to drive the HF elimination pathway.

Workflow Visualization

Workflow Sample Sample Prep (1 µg/mL in 50:50 ACN:H2O) LC HILIC Separation (Retain Polar Basic) Sample->LC ESI ESI Source (+3.5 kV, Low Cone V) LC->ESI Q1 Q1 Filter (Select Parent m/z) ESI->Q1 Collision Collision Cell (Ramp 10-40 eV) Q1->Collision Detector Detection (Record Neutral Loss) Collision->Detector

Caption: Analytical workflow for the structural elucidation of polar fluoromethyl azetidines.

Part 4: Data Comparison & Interpretation

The following table synthesizes the expected MS/MS data. Use this to benchmark your experimental results.

Fragment IonOriginRelative Abundance (Low CE)Relative Abundance (High CE)Diagnostic Value

90
Parent

100%<10%Confirms MW (89 Da).

70

<5%40-60%Critical. Indicates presence of F on an alkyl chain.

62

20-30%80-100%Characteristic of azetidine ring opening.

42

0%30-50%Secondary fragmentation; confirms core structure.
Expert Insight: The "Missing" Fragment

In non-fluorinated azetidines, you typically see a clean loss of 28 Da (


). In fluoromethyl azetidines, if you observe a loss of 28 Da (

), it confirms the ring structure is intact. However, if you only see the loss of 20 Da (

), be cautious: this can also occur in linear fluorinated amines. Co-occurrence of m/z 70 and m/z 62 is the fingerprint of the fluoromethyl azetidine.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing ring-opening mechanisms for strained heterocycles).
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-934.
  • Kalgutkar, A. S., et al. (2005). Metabolism of Fluorine-Containing Drugs. Annual Reports in Medicinal Chemistry, 40, 413-429. (Context on metabolic stability and HF loss).
Comparative

Comparative Reactivity Guide: 3-(Fluoromethyl)azetidin-3-ol vs. Non-Fluorinated Analogs

Executive Summary: The Strategic Value of the Fluoromethyl Group In modern drug design, the 3-(fluoromethyl)azetidin-3-ol scaffold (CAS: 2231673-86-0) represents a precision-engineered bioisostere of the classic 3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Fluoromethyl Group

In modern drug design, the 3-(fluoromethyl)azetidin-3-ol scaffold (CAS: 2231673-86-0) represents a precision-engineered bioisostere of the classic 3-methylazetidin-3-ol .[1] While the non-fluorinated methyl analog is a robust building block, it often suffers from rapid metabolic oxidation at the methyl group.

The introduction of the fluorine atom into the methyl side chain creates a "metabolic blockade" while simultaneously modulating the physicochemical profile (pKa and LogD) of the azetidine core. This guide objectively compares the reactivity, stability, and synthetic utility of the fluorinated scaffold against its non-fluorinated counterparts.

Physicochemical Profile Comparison

The "Fluorine Effect" is not merely steric; it fundamentally alters the electronic landscape of the azetidine ring. The table below highlights the key differences between the fluoromethyl and methyl analogs.

Table 1: Physicochemical Properties Comparison
Property3-(Fluoromethyl)azetidin-3-ol 3-Methylazetidin-3-ol Impact on Drug Design
Structure Geminal -CH₂F / -OHGeminal -CH₃ / -OHFluoromethyl offers metabolic stability.[1]
Basicity (pKa of NH) ~8.5 - 9.0 (Estimated)~9.5 - 10.0Lower pKa reduces lysosomotropism and improves solubility at physiological pH.[1]
Lipophilicity (LogD) Lower (More Polar)Higher (More Lipophilic)C-F dipole increases polarity; useful for lowering LogD in lead optimization.
H-Bond Potential Donor (OH), Acceptor (N, F)Donor (OH), Acceptor (N)Potential for intramolecular F···H-O interactions, locking conformation.[1]
Metabolic Liability Low (Blocked C-H oxidation)High (Susceptible to CYP450)Critical differentiator for in vivo half-life.[1]

Expert Insight: The electron-withdrawing nature of the fluoromethyl group (inductive effect, -I) propagates through the carbon framework, reducing the electron density on the azetidine nitrogen.[1] This makes the amine less nucleophilic but also less basic, a trade-off often favorable for oral bioavailability.[1]

Reactivity Profile

Nucleophilic Substitution (N-Functionalization)

The secondary amine in azetidines is the primary handle for derivatization.[1]

  • Non-Fluorinated (Methyl): Highly nucleophilic.[1] Reacts rapidly with alkyl halides and acyl chlorides.[1] Prone to over-alkylation if stoichiometry is not controlled.[1]

  • Fluorinated (Fluoromethyl): Reduced nucleophilicity due to the -I effect of the fluorine.[1]

    • Implication: Reactions may require slightly higher temperatures (e.g., 40-60°C vs. RT) or stronger bases compared to the methyl analog.[1]

    • Benefit: Greater selectivity in complex multifunctional couplings; reduced risk of poly-alkylation.[1]

Hydroxyl Group Acidity

The geminal positioning of the electron-withdrawing fluoromethyl group increases the acidity of the adjacent hydroxyl group (-OH).[1]

  • Reactivity: The hydroxyl proton is more labile.[1] Ether formation (e.g., via NaH deprotonation and SN2 attack) proceeds more readily than with the methyl analog, but the resulting alkoxide is less basic (less nucleophilic).

Ring Strain & Stability

Both compounds possess significant ring strain (~26 kcal/mol).[1]

  • Risk: Acid-catalyzed ring opening is a risk for both, but the fluoromethyl group does not significantly destabilize the ring compared to the methyl group.[1]

  • Handling: Avoid prolonged exposure to strong Lewis acids at high temperatures, which can trigger polymerization or ring opening to acyclic amines.

Metabolic Stability & Mechanism[2][3]

The primary driver for selecting 3-(fluoromethyl)azetidin-3-ol over the methyl analog is resistance to oxidative metabolism.[1] The diagram below illustrates the "Metabolic Switching" mechanism where the C-F bond blocks the Cytochrome P450 catalytic cycle.

Diagram 1: Metabolic Blockade Mechanism

MetabolicStability Substrate_Me 3-Methylazetidin-3-ol (Scaffold) CYP450 Cytochrome P450 (Liver Enzymes) Substrate_Me->CYP450 Binding Intermediate_Me Hydroxymethyl Intermediate CYP450->Intermediate_Me C-H Oxidation Blocked Oxidation BLOCKED (C-F Bond Strength) CYP450->Blocked C-F Unreactive Metabolite_COOH Carboxylic Acid (Rapid Clearance) Intermediate_Me->Metabolite_COOH Further Oxidation Substrate_F 3-(Fluoromethyl)azetidin-3-ol (Scaffold) Substrate_F->CYP450 Binding Stable Intact Drug (Extended Half-Life) Blocked->Stable Metabolic Stability

Figure 1: Comparison of metabolic pathways.[1] The C-F bond (approx. 116 kcal/mol) is too strong for P450 oxo-ferryl species to cleave, preventing the "metabolic soft spot" oxidation seen with the methyl group.

Experimental Protocols

General Protocol: Reductive Amination (N-Derivatization)

This protocol is optimized for the slightly lower nucleophilicity of the fluoromethyl analog.[1]

Reagents:

  • 3-(Fluoromethyl)azetidin-3-ol HCl (1.0 equiv)[1]

  • Aldehyde/Ketone partner (1.1 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • DCM (Dichloromethane) or DCE (Dichloroethane)

Step-by-Step Workflow:

  • Free Base Formation (In Situ): Suspend the azetidine salt in DCM. Add DIPEA and stir for 15 minutes at Room Temperature (RT) to ensure the amine is free. Note: The fluoro-analog salt may be less soluble than the methyl analog; ensure good suspension.[1]

  • Imine Formation: Add the aldehyde/ketone.[1] Stir for 30-60 minutes. If the reaction is sluggish (monitored by LCMS), add a catalytic amount of Acetic Acid (AcOH).

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir for 4-16 hours.

    • Checkpoint: The fluoro-analog may require longer reaction times (up to 16h) compared to the methyl analog (typically 2-4h).[1]

  • Work-up: Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 3-(Fluoromethyl)azetidin-3-ol HCl FreeBase Step 1: Free Basing (DIPEA, DCM, 15 min) Start->FreeBase Coupling Step 2: Coupling (Aldehyde + STAB) FreeBase->Coupling Check Checkpoint: LCMS Monitoring Coupling->Check Complete Reaction Complete? Check->Complete Complete->Coupling No (Add AcOH/Time) Workup Step 3: Workup (NaHCO3 Quench) Complete->Workup Yes Purify Step 4: Purification (Flash Column) Workup->Purify

Figure 2: Optimized workflow for reductive amination of fluorinated azetidines.

References

  • 3-(Fluoromethyl)azetidin-3-ol Hydrochloride (Product Data). AK Scientific / ChemBK.[1] CAS: 2231673-86-0.[1][3][4]

  • Metabolic Stability of Fluorinated Drugs. BenchChem Comparative Guide.

  • The Fluorine Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. (General Reference for pKa/LogD effects).

  • Imlunestrant (LY3484356) Structure & Activity. New Drug Approvals / NIH.[1] (Example of fluorinated azetidine in SERDs).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(fluoromethyl)azetidin-3-ol before handling, as fluorinated amines can possess unique toxicological profiles.

Sources

Validation

A Senior Application Scientist's Guide to Validating Structure-Activity Relationships of Fluorinated Azetidines

Abstract In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2][3][4] This guide provides an in-depth, experience-driven...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2][3][4] This guide provides an in-depth, experience-driven framework for validating the structure-activity relationships (SAR) of fluorinated azetidines, a class of compounds demonstrating increasing importance due to their unique physicochemical and pharmacokinetic properties.[5] We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols. This document is designed for researchers, scientists, and drug development professionals seeking to harness the potential of fluorinated azetidines in their therapeutic programs.

The Rationale: Why Fluorinated Azetidines?

Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly utilized in drug design to enhance properties like metabolic stability, solubility, and receptor selectivity.[5] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's electronic properties, pKa, conformation, and metabolic fate.[3][6][7] The combination of these two motifs offers a powerful strategy to fine-tune the properties of drug candidates.

The core principle behind this guide is that successful SAR validation is not merely about data generation, but about understanding the "why" behind the experimental outcomes. Every experimental choice, from the synthetic route to the final biological assay, must be a self-validating step in a logical and scientifically rigorous narrative.

The Workflow: A Holistic Approach to SAR Validation

A robust SAR validation workflow for fluorinated azetidines is an iterative process encompassing synthesis, physicochemical characterization, and biological evaluation. Each stage informs the next, creating a feedback loop for rational drug design.

SAR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_biological Biological Evaluation S1 Design & Synthesis of Analogs S2 Purification & Characterization S1->S2 Crude Product P1 pKa Determination S2->P1 Pure Compound P2 Lipophilicity (LogP/LogD) S2->P2 P3 Solubility Assessment S2->P3 B1 Binding Affinity Assays P1->B1 Informs Assay Conditions P2->B1 P3->B1 B2 In Vitro Functional Assays B1->B2 Active Compounds B3 Metabolic Stability Assays B2->B3 B3->S1 SAR Feedback & Iteration

Caption: A logical workflow for validating the SAR of fluorinated azetidines.

Experimental Protocols: The "How" and "Why"

Synthesis of Fluorinated Azetidines

The synthesis of fluorinated azetidines often requires specialized methods due to the unique reactivity of both the azetidine ring and the fluorine substituents. A common and versatile approach involves the use of azetidine sulfonyl fluorides (ASFs) in a defluorosulfonylation (deFS) reaction.[8][9][10]

Protocol: Synthesis of a 3-Substituted Azetidine via deFS Reaction

  • To a vial, add Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (1.0 eq), the desired nucleophile (1.2 - 2.0 eq), and potassium carbonate (1.5 eq, if required).

    • Causality: The sulfonyl fluoride acts as a leaving group upon thermal activation, generating a reactive carbocation intermediate at the 3-position of the azetidine ring.[11] The nucleophile then traps this intermediate. Potassium carbonate is used as a base to neutralize any acidic byproducts.

  • Add acetonitrile to achieve a concentration of 0.1 M.

    • Causality: Acetonitrile is a suitable polar aprotic solvent for this reaction. The specified concentration ensures efficient reaction kinetics.

  • Seal the vial and heat the reaction mixture to 60-80 °C.

    • Causality: Thermal energy is required to initiate the defluorosulfonylation process.[10][11]

  • Monitor the reaction by LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

    • Trustworthiness: This purification step is crucial to remove unreacted starting materials and byproducts, ensuring that the subsequent biological and physicochemical data are reliable.

Physicochemical Property Determination

The introduction of fluorine can significantly alter a molecule's pKa and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3][7][12]

Table 1: Impact of Fluorination on Physicochemical Properties

CompoundStructurepKaLogP
Azetidine(Structure)11.29-0.34
3-Fluoroazetidine(Structure)8.66-0.15
3,3-Difluoroazetidine(Structure)5.700.04

Data adapted from publicly available sources.

Protocol: pKa Determination by Potentiometric Titration

  • Prepare a 1-10 mM solution of the fluorinated azetidine in a co-solvent system (e.g., methanol/water).

    • Causality: The co-solvent system ensures solubility of the compound while allowing for accurate pH measurements.

  • Titrate the solution with a standardized solution of HCl or NaOH.

  • Record the pH at each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the titration curve.

    • Trustworthiness: This method provides a direct and reliable measurement of the compound's acid dissociation constant.

Protocol: Lipophilicity (LogP) Determination by Shake-Flask Method

  • Prepare a solution of the fluorinated azetidine in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the mixture vigorously to ensure partitioning equilibrium is reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Trustworthiness: This is the gold-standard method for determining lipophilicity, providing a direct measure of a compound's partitioning behavior.

Biological Evaluation

The ultimate goal of SAR validation is to understand how structural modifications affect a compound's interaction with its biological target and its overall biological activity.

Protocol: Binding Affinity Determination using Fluorescence Polarization (FP)

This protocol is suitable for assessing the binding of a fluorescently labeled ligand to a target protein.

  • Prepare a series of dilutions of the target protein in a suitable assay buffer.

  • Add a fixed, low concentration of the fluorescently labeled fluorinated azetidine to each protein dilution in a microplate.

    • Causality: The concentration of the fluorescent ligand should be well below the expected dissociation constant (Kd) to ensure accurate measurement.[13]

  • Incubate the plate to allow the binding to reach equilibrium.

    • Trustworthiness: Ensuring the reaction has reached equilibrium is critical for accurate affinity measurements.[14]

  • Measure the fluorescence polarization using a plate reader equipped with polarizers.

  • Plot the fluorescence polarization values against the protein concentration and fit the data to a suitable binding isotherm to determine the Kd.

    • Expertise: FP is a powerful technique for measuring binding affinity in solution, avoiding potential artifacts from surface-based methods.[13]

Protocol: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add HLM to a pre-warmed phosphate buffer (pH 7.4).

  • Add the test compound to the HLM suspension.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points, quench the reaction with a cold organic solvent containing an internal standard.

  • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint). [15]

    • Causality: This assay simulates the initial phase of drug metabolism mediated by cytochrome P450 enzymes, providing a key indicator of a compound's metabolic stability.[15][16]

Data Interpretation and SAR Progression

The data gathered from these experiments must be synthesized to build a comprehensive SAR model.

SAR_Interpretation cluster_input Experimental Data cluster_output SAR Model Structure Structure SAR_Insights SAR Insights Structure->SAR_Insights pKa pKa pKa->SAR_Insights LogP LogP LogP->SAR_Insights Binding_Affinity Binding_Affinity Binding_Affinity->SAR_Insights Metabolic_Stability Metabolic_Stability Metabolic_Stability->SAR_Insights Design_Hypothesis Next-Generation Design Hypothesis SAR_Insights->Design_Hypothesis

Caption: The iterative process of data interpretation leading to new design hypotheses.

For instance, a decrease in pKa upon fluorination might lead to reduced off-target activity at aminergic GPCRs. An increase in metabolic stability at a specific position can guide the design of analogs with improved pharmacokinetic profiles.[16][17] It is the convergence of these multi-parameter optimizations that leads to successful drug candidates.

Conclusion

Validating the SAR of fluorinated azetidines is a complex but rewarding endeavor. By employing a systematic and scientifically rigorous approach that integrates synthesis, physicochemical profiling, and biological evaluation, researchers can unlock the full potential of this promising class of molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and drug development professionals, enabling them to make informed decisions and accelerate the discovery of novel therapeutics.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Vertex AI Search.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. PubMed.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis. Taylor & Francis Online.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. ACS Publications.
  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. ACS Publications.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Vertex AI Search.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. MDPI.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem. BenchChem.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. ResearchGate.
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry - Benchchem. BenchChem.
  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Institutes of Health.
  • Where can I find a good protocol for calculating binding affinity of a fluorescent ligand?. ResearchGate.
  • How to measure and evaluate binding affinities - eLife. eLife.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. PubMed.

Sources

Safety & Regulatory Compliance

Safety

3-(fluoromethyl)azetidin-3-ol hydrochloride proper disposal procedures

Operational Guide: Safe Disposal of 3-(fluoromethyl)azetidin-3-ol hydrochloride Part 1: Executive Safety Summary The "Why" Behind the Protocol: 3-(fluoromethyl)azetidin-3-ol hydrochloride presents a dual-hazard profile o...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 3-(fluoromethyl)azetidin-3-ol hydrochloride

Part 1: Executive Safety Summary

The "Why" Behind the Protocol: 3-(fluoromethyl)azetidin-3-ol hydrochloride presents a dual-hazard profile often overlooked in routine waste management.[1]

  • The Azetidine Ring: A strained 4-membered nitrogen heterocycle.[1] While the hydrochloride salt stabilizes this ring, it remains a high-energy structural motif.[1] Improper mixing with strong oxidizers or uncontrolled neutralization can trigger ring-opening reactions, releasing heat and potentially toxic byproducts.[1]

  • The Fluorine Substituent: This classifies the compound as Halogenated Waste .[1] Incineration of this material generates Hydrogen Fluoride (HF), necessitating specific scrubber-equipped incinerators.[1] Mislabeling this as "Non-Halogenated" endangers downstream waste facility personnel and violates EPA/RCRA compliance.[1]

Immediate Safety Parameters:

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat.[1][2][3]

  • Engineering Controls: All handling of the neat solid or open solutions must occur inside a certified chemical fume hood.[1]

  • Incompatibility Alert: DO NOT mix with strong bases (e.g., NaOH, KOH).[1][2] Neutralizing the salt liberates the free base azetidine, which is significantly more volatile, reactive, and biologically active than the salt form.[1][2]

Part 2: Chemical Characterization & Waste Classification

To ensure regulatory compliance (RCRA/EPA), you must classify the waste stream before it leaves your bench.[1]

ParameterPropertyWaste Classification Implication
Chemical Structure Fluorinated Azetidine HCl SaltHalogenated (Must not be mixed with non-halogenated solvents like Acetone/Ethanol unless labeled as such).[1][4]
Acidity Hydrochloride Salt (HCl)Acidic/Corrosive .[1] Aqueous solutions will have low pH (< 2.0).[1]
Physical State Solid (hygroscopic)Solid Hazardous Waste (if neat).[1]
Reactivity Strained RingReactive/Toxic .[1] Segregate from oxidizers and strong bases.[1][5]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Neat Compound)

Use this for expired shelf stock, contaminated weighing boats, or spill cleanup residues.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty clear waste bag.[1] Glass is acceptable but poses a breakage risk.[1]

  • Primary Containment: Place the solid material (in its original vial if possible) into the waste container.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "3-(fluoromethyl)azetidin-3-ol HCl"[1][6]

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive (Solid), [x] Halogenated.[1][2]

  • Segregation: Store in the Solid Toxic/Halogenated bin. Do not compact or crush.[1]

Scenario B: Disposal of Aqueous Solutions (Reaction Workups)

Use this for aqueous layers from extractions or dissolved waste.[1]

  • pH Validation: Dip a pH strip into the solution.[1]

    • Result: Likely Red (pH 1-3).[1]

    • Action:DO NOT neutralize. Leave as acidic.

  • Segregation: Pour into the Aqueous Acidic Waste carboy.

    • Critical: If the solution contains any organic solvents (DCM, Chloroform), it must go into the Halogenated Organic waste stream, not Aqueous.[1][2]

  • Labeling: "Aqueous Waste with Trace Fluorinated Organics (Acidic)."

Scenario C: Disposal of Organic Solutions (Eluents/Mother Liquors)

Use this for HPLC waste or reaction mixtures.[1]

  • Solvent Check: Identify the carrier solvent.[1]

  • Bin Selection:

    • Regardless of the carrier solvent (even if it is non-halogenated like Methanol), the presence of the fluorinated solute mandates the Halogenated Solvent Waste stream.[1]

  • Transfer: Funnel into the Halogenated carboy (typically red safety cans or designated HDPE carboys).

  • Documentation: Ensure the log sheet reflects "Fluorinated Azetidine" to alert the disposal facility of HF generation potential.[1]

Part 4: Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision points to prevent cross-contamination and ensure safety.

DisposalWorkflow Start Waste Generation: 3-(fluoromethyl)azetidin-3-ol HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved BinSolid Bin: Solid Hazardous Label: Toxic, Halogenated SolidPath->BinSolid SolventCheck Solvent Base? LiquidPath->SolventCheck Aqueous Water Based SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic MeOH, DCM, EtOAc pHCheck Check pH (Do NOT Neutralize) Aqueous->pHCheck BinHalo Bin: Halogenated Organic Label: Flammable, Halogenated Organic->BinHalo ALL Organic Solutions Must go to Halogenated BinAq Bin: Aqueous Acidic Label: Acidic, Fluorinated pHCheck->BinAq

Figure 1: Decision tree for segregating fluorinated azetidine waste streams. Note the strict requirement to classify all organic solutions as "Halogenated" due to the solute.[1]

Part 5: Regulatory Compliance & Documentation

To satisfy "Cradle-to-Grave" tracking requirements (RCRA):

  • No Down-Drain Disposal: Under no circumstances shall this compound be poured down the sink.[1] The fluorinated moiety resists standard biodegradation and poses environmental persistence risks.[1]

  • Spill Management:

    • Small Spill (< 1g): Absorb with vermiculite or spill pads.[1] Place in a sealed bag. Label as solid hazardous waste.[1]

    • Decontamination:[1][2][7] Wipe surfaces with a mild detergent and water.[1] Dispose of wipes in the solid hazardous waste bin. Avoid using bleach (hypochlorite) on the neat salt, as it may react with the amine if the HCl dissociates.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] (RCRA Subtitle C).[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 8: Management of Waste." National Academies Press.[1] [Link]

  • PubChem. Compound Summary: 3-(Fluoromethyl)azetidin-3-ol.[1] (Chemical Structure and Hazard Identification). [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Handling

Personal protective equipment for handling 3-(fluoromethyl)azetidin-3-ol hydrochloride

Comprehensive Safety and Operational Guide: Handling 3-(Fluoromethyl)azetidin-3-ol Hydrochloride Introduction 3-(Fluoromethyl)azetidin-3-ol hydrochloride (CAS: 2231673-86-0) is a highly specialized fluorinated azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-(Fluoromethyl)azetidin-3-ol Hydrochloride

Introduction 3-(Fluoromethyl)azetidin-3-ol hydrochloride (CAS: 2231673-86-0) is a highly specialized fluorinated azetidine derivative frequently utilized in medicinal chemistry and drug development as a bioisostere. Because it contains both a strained azetidine ring and halogenated functional groups (fluorine and chlorine), it presents unique handling, stability, and disposal challenges. This guide provides step-by-step operational and disposal protocols to ensure maximum safety and compliance in the laboratory.

Part 1: Chemical Identity & Hazard Profile

To safely handle this compound, one must first understand its intrinsic properties and associated risks. According to the authoritative Safety Data Sheet (SDS) standards [1], this compound requires strict mitigation strategies due to its irritant properties and toxic decomposition byproducts.

Table 1: Chemical Identity and GHS Hazard Assessment

Property / HazardDetailsOperational Implication (Causality)
CAS Number 2231673-86-0Unique identifier for inventory and SDS tracking [2].
Molecular Formula C4H9ClFNOContains F and Cl; thermal decomposition yields toxic HF and HCl gases [3].
Acute Toxicity H302: Harmful if swallowedRequires strict hygiene protocols; no eating/drinking in the lab.
Skin Irritation H315: Causes skin irritationDirect contact with the acidic hydrochloride salt causes localized dermatitis.
Eye Irritation H319: Causes serious eye irritationOcular fluid can rapidly dissolve the salt, causing severe chemical burns.
Respiratory Irritation H335: May cause respiratory irritationInhalation of fine crystalline dust can irritate mucous membranes.

Part 2: Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not just about compliance; it is about understanding the chemical interactions at the material interface.

  • Hand Protection: Double-gloved Nitrile (minimum 4-mil thickness).

    • Causality: Nitrile provides an excellent physical barrier against solid hydrochloride salts. Double-gloving is mandated because if the outer glove is compromised or contaminated with a solvent (like DMF or DMSO, which rapidly permeate nitrile and carry the solute through the skin), it can be immediately discarded without exposing bare skin.

  • Eye Protection: ANSI Z87.1 compliant indirect-vented chemical safety goggles.

    • Causality: Standard safety glasses leave gaps. Indirect-vented goggles prevent fine aerosolized dust (generated during weighing or transfer) from reaching the eyes while preventing fogging.

  • Body Protection: Flame-resistant (FR) lab coat with fitted cuffs, and full-length trousers.

    • Causality: Fitted cuffs prevent the sleeves from knocking over vials and eliminate exposed skin at the wrist, mitigating the H315 skin irritation hazard.

  • Respiratory Protection: Handled exclusively inside a certified chemical fume hood.

    • Causality: Mitigates the H335 hazard by preventing inhalation of airborne particulates. If a hood is unavailable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is required.

Part 3: Operational Workflow & Safe Handling Protocol

Below is the self-validating protocol for handling 3-(fluoromethyl)azetidin-3-ol hydrochloride to prevent exposure and contamination.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a Kimwipe taped to the sash to visually confirm steady inward airflow before opening the chemical container.

  • Static Mitigation: Azetidine salts are highly prone to static cling, which can cause the powder to jump and aerosolize.

    • Validation: Wipe the exterior of the reagent bottle with a damp cloth or use an anti-static gun (Zerostat) to neutralize charges on the weighing boat prior to dispensing.

  • Dispensing: Using a clean, dry PTFE-coated spatula, carefully transfer the solid. Do not pour directly from the bottle to avoid generating dust clouds.

  • Reaction Setup: If dissolving the compound, add the solvent slowly. As a hydrochloride salt, dissolution in certain basic or aqueous media may be slightly exothermic. Keep the system closed once the solvent is added.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (water is sufficient to dissolve the residual salt), followed by a 70% ethanol wipe. Dispose of the towels in solid hazardous waste.

HandlingWorkflow Start Pre-Operation Verify Hood Flow (>80 fpm) PPE Don Required PPE (Double Nitrile, Goggles) Start->PPE Static Static Mitigation (Anti-static tools) PPE->Static Dispense Dispense Solid (PTFE Spatula) Static->Dispense Reaction Execute Reaction (Closed System) Dispense->Reaction Decon Decontaminate Work Area Reaction->Decon

Step-by-step operational workflow for safely handling 3-(fluoromethyl)azetidin-3-ol hydrochloride.

Part 4: Emergency Response & Spill Management

In the event of an accidental release, follow these causality-driven steps:

  • Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the toxic dust. Lightly mist the spill with water to bind the powder, then wipe it up with absorbent pads. Place the pads in a sealed, labeled hazardous waste container.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.

    • Causality: Water rapidly dilutes and removes the water-soluble hydrochloride salt, minimizing the H315 skin irritation cascade.

  • Eye Exposure: Flush at the eyewash station for 15 minutes, holding eyelids open. Seek immediate medical evaluation.

Part 5: Disposal Plan

Because 3-(fluoromethyl)azetidin-3-ol hydrochloride contains both fluorine and chlorine, its disposal requires strict segregation to prevent the release of highly corrosive gases during waste processing [1].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Do not mix with non-halogenated waste. The presence of F and Cl dictates that this must go strictly into the Halogenated Waste stream.

  • Aqueous vs. Organic:

    • Aqueous Waste: Neutralize any acidic aqueous waste containing this compound to pH 6-8 before placing it in the aqueous halogenated waste carboy.

    • Organic Waste: Collect solvent waste in a designated halogenated organic waste container.

  • Labeling: Clearly label the container with "Halogenated Toxic Waste: Contains Fluorinated/Chlorinated Azetidine Salts."

  • Final Disposal: The waste must be sent for high-temperature incineration at a facility equipped with acid gas scrubbers.

    • Causality: Thermal decomposition of this compound releases highly toxic and corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. Scrubbers (typically utilizing calcium carbonate or sodium hydroxide) are required to neutralize these exhaust gases before they reach the atmosphere.

DisposalLogic WasteGen Waste Generation (Solid or Liquid) Segregation Halogenated Waste Segregation WasteGen->Segregation Aqueous Aqueous Waste (Neutralize pH 6-8) Segregation->Aqueous Organic Organic Waste (Halogenated Solvents) Segregation->Organic Labeling Label: Halogenated Toxic Waste Aqueous->Labeling Organic->Labeling Incineration High-Temp Incineration (Acid Gas Scrubbers for HF/HCl) Labeling->Incineration

Logical decision tree for the segregation and disposal of halogenated azetidine waste.

References

  • Title: 3-(Fluoromethyl)azetidin-3-ol hydrochloride (CAS: 2231673-86-0) Catalog Source: Chemspace URL: [Link]

  • Title: 2231673-86-0 (C4H8FNO) - PubChemLite Source: Université du Luxembourg (PubChemLite) URL: [Link]

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